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Reuterin

Cat. No.: B037111
CAS No.: 2134-29-4
M. Wt: 74.08 g/mol
InChI Key: AKXKFZDCRYJKTF-UHFFFAOYSA-N
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Description

3-Hydroxypropanal (Reuterin) is a highly versatile and bioactive aldehyde of significant interest in biochemical and organic synthesis research. This compound serves as a key metabolic intermediate and is notably produced by certain strains of Lactobacillus reuteri during the anaerobic metabolism of glycerol. Its primary research value lies in its potent, broad-spectrum antimicrobial activity, functioning as a multi-purpose cross-linking agent that reacts with proteins, DNA, and other vital cellular components, thereby inducing oxidative stress and inhibiting microbial growth. This mechanism makes it a compelling subject for studies in food preservation, microbiome dynamics, and the development of novel anti-infective agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O2 B037111 Reuterin CAS No. 2134-29-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxypropanal
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InChI

InChI=1S/C3H6O2/c4-2-1-3-5/h2,5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AKXKFZDCRYJKTF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
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DSSTOX Substance ID

DTXSID4062199
Record name Reuterin
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Molecular Weight

74.08 g/mol
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Physical Description

Solid
Record name 3-Hydroxypropanal
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CAS No.

2134-29-4
Record name Reuterin
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Record name 3-Hydroxypropionaldehyde
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Record name Propanal, 3-hydroxy-
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Foundational & Exploratory

Antimicrobial spectrum of Reuterin against pathogenic bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reuterin (3-hydroxypropionaldehyde, 3-HPA) is a potent, broad-spectrum antimicrobial compound produced from glycerol by the probiotic bacterium Lactobacillus reuteri.[1][2] It exists as a dynamic, multi-component system in aqueous solutions, primarily comprising 3-HPA, its hydrate, a cyclic dimer, and acrolein. This versatility contributes to its efficacy against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, fungi, and protozoa.[3] This document provides an in-depth overview of this compound's antimicrobial spectrum, its mechanisms of action, and the experimental protocols used for its evaluation.

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported MIC and MBC values for this compound against a variety of pathogenic and commensal bacteria.

Bacterial SpeciesGram StainMIC Range (mM)MBC Range (mM)Reference
Highly Sensitive Strains
Bacteroides vulgatusGram-Negative< 1.9Not Reported[3]
Clostridium difficileGram-Positive< 1.9Not Reported[3]
Bacteroides thetaiotaomicronGram-Negative1.9 - 3.8Not Reported[3]
Bifidobacterium spp.Gram-Positive1.9 - 3.8Not Reported[3]
Eubacterium spp.Gram-Positive1.9 - 3.8Not Reported[3]
Sensitive Strains
Escherichia coliGram-Negative7 - 1515 - 30[3]
Enteric Pathogens (EHEC, ETEC)Gram-Negative~10Not Reported
Salmonella entericaGram-Negative~10Not Reported
Shigella sonneiGram-Negative~10Not Reported
Vibrio choleraeGram-Negative~10Not Reported
Listeria spp.Gram-Positive7.5 - 153.8 - 15[3]
Resistant Strains
Staphylococcus aureusGram-Positive18.25Not Reported
Clostridium clostridioformeGram-Positive15 - 3015 - 30[3]
Lactobacillus spp.Gram-Positive15 - 4015 - 80[3]
Lactobacillus reuteriGram-Positive30 - 5060 - 120[3]

Note: The MIC and MBC values can vary depending on the specific strain, the experimental conditions, and the method of this compound quantification. For Campylobacter jejuni and C. coli, high sensitivity has been reported with MIC values in the micromolar range when measured in terms of acrolein concentration.[4]

Mechanism of Action

The broad-spectrum activity of this compound is attributed to its highly reactive aldehyde group, which leads to a multi-targeted assault on microbial cells. The primary mechanism involves the induction of severe oxidative stress.[1][5][6]

Key Mechanisms:

  • Thiol Group Interaction: this compound's aldehyde group readily reacts with thiol (-SH) groups present in proteins and low-molecular-weight molecules like glutathione.[1][7] This disrupts the function of numerous enzymes and depletes the cell's antioxidant defenses, leading to a state of redox imbalance.[8]

  • Oxidative Stress Response: In bacteria like E. coli, sublethal concentrations of this compound trigger the expression of genes in the OxyR regulon, a system that responds to oxidative stress.[1][5] However, bacteria with mutations in the oxyR gene exhibit increased sensitivity to this compound.[5][7] This indicates that this compound's activity is directly linked to causing oxidative stress that can overwhelm the cell's protective mechanisms.[1][5]

  • Membrane Damage: this compound compromises the integrity of the bacterial cell membrane.[9][10] This leads to increased membrane permeability, leakage of intracellular contents, and a drop in intracellular pH, ultimately contributing to cell death.[10]

  • DNA Damage: Evidence suggests that this compound can also cause DNA damage within bacterial cells.[9]

Mandatory Visualizations

Reuterin_System_Components cluster_production Production by L. reuteri cluster_equilibrium Aqueous Solution Equilibrium Glycerol Glycerol Reuterin_3HPA This compound (3-HPA) Glycerol->Reuterin_3HPA Glycerol Dehydratase Reuterin_3HPA_2 This compound (3-HPA) HPA_Hydrate 3-HPA Hydrate Reuterin_3HPA_2->HPA_Hydrate + H2O HPA_Dimer 3-HPA Dimer Reuterin_3HPA_2->HPA_Dimer Dimerization Acrolein Acrolein Reuterin_3HPA_2->Acrolein - H2O (Dehydration)

Caption: The this compound system's formation and equilibrium in an aqueous solution.

Reuterin_Mechanism_of_Action cluster_cellular_targets Bacterial Cell This compound This compound (3-HPA) Thiol_Groups Thiol Groups (-SH in Proteins, Glutathione) This compound->Thiol_Groups Reacts with Redox_Balance Disrupted Redox Balance Thiol_Groups->Redox_Balance Oxidative_Stress Oxidative Stress (ROS) Redox_Balance->Oxidative_Stress Membrane Cell Membrane Oxidative_Stress->Membrane Damages DNA DNA Oxidative_Stress->DNA Damages Metabolic_Pathways Metabolic & Signaling Pathways Disrupted Oxidative_Stress->Metabolic_Pathways Cell_Death Cell Death Membrane->Cell_Death DNA->Cell_Death Metabolic_Pathways->Cell_Death MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~1x10^6 cells/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilutions of this compound in 96-well Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculate_Plate->Incubate Read_Results Read Results (Visually or OD600) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

Genetic Determinants of Reuterin Synthesis in Lactobacilli: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reuterin, a potent broad-spectrum antimicrobial compound produced by certain strains of Lactobacillus reuteri, has garnered significant interest for its potential therapeutic and food preservation applications. This technical guide provides a comprehensive overview of the genetic determinants governing this compound synthesis in lactobacilli. We delve into the genomic architecture of the this compound production pathway, detailing the key genes and their functions within the propanediol utilization (pdu)-cobalamin biosynthesis (cbi-cob-hem) operon. This guide also presents quantitative data on this compound production under various conditions, outlines detailed experimental protocols for the study of these genetic determinants, and provides visual representations of the key pathways and experimental workflows to facilitate a deeper understanding of this complex biological system.

Introduction

Lactobacillus reuteri, a heterofermentative lactic acid bacterium, is a natural inhabitant of the gastrointestinal tracts of humans and other animals. Certain strains possess the unique ability to convert glycerol into the antimicrobial compound 3-hydroxypropionaldehyde (3-HPA), commonly known as this compound. This compound exists in a dynamic equilibrium with its hydrated monomer and cyclic dimer forms.[1] It exhibits inhibitory activity against a wide range of microorganisms, including pathogenic bacteria, yeasts, fungi, and protozoa.[1] This broad-spectrum activity, coupled with its production by a commensal bacterium, makes this compound a promising candidate for development as a therapeutic agent and a natural food preservative.

The synthesis of this compound is a complex process that is tightly linked to the anaerobic metabolism of glycerol and is dependent on the presence of cobalamin (vitamin B12) as a cofactor.[2][3] The genetic machinery responsible for both this compound and cobalamin biosynthesis is encoded within a large, horizontally acquired genomic island.[2][4] Understanding the genetic and molecular basis of this compound production is crucial for the rational design of strategies to enhance its yield and for the development of novel antimicrobial therapies.

Genetic Organization of the this compound Synthesis Locus

The capacity of L. reuteri to produce this compound is encoded within a large gene cluster, often referred to as the pdu-cbi-cob-hem genomic island.[2][4] This island is characterized by a lower GC content compared to the rest of the genome, suggesting its acquisition through horizontal gene transfer.[2][4] This cluster contains genes for propanediol utilization (pdu), as well as for the biosynthesis of the essential cofactor, cobalamin (cbi, cob, and hem genes).[5][6] The entire cluster can be comprised of up to 58 open reading frames (ORFs).[2]

The organization of this locus reveals a close functional linkage between glycerol metabolism and cobalamin biosynthesis. The positive regulator, PocR, controls the transcription of both the pdu and cbi-cob operons.[2][5]

The Propanediol Utilization (pdu) Operon

The pdu operon contains the core enzymatic machinery for the conversion of glycerol to this compound and its subsequent metabolism. A key enzyme is the cobalamin-dependent glycerol dehydratase, which catalyzes the conversion of glycerol to 3-HPA (this compound).[1] This enzyme is typically composed of three subunits encoded by the pduC, pduD, and pduE genes (also referred to as gupCDE in some literature).[5][7] Other genes in the pdu operon are involved in the further conversion of 3-HPA to 1,3-propanediol, a process that regenerates NAD+.[8]

The Cobalamin Biosynthesis (cbi-cob-hem) Operon

Cobalamin is an essential cofactor for the activity of glycerol dehydratase.[2] Many strains of L. reuteri capable of producing this compound also possess the genetic machinery for the de novo synthesis of cobalamin. The genes responsible for this complex pathway are organized in the cbi-cob-hem operon, which is located adjacent to the pdu operon.[5][6] This operon contains a comprehensive set of genes required for the anaerobic biosynthesis of cobalamin.[6][9]

Table 1: Key Genes and Their Functions in the pdu-cbi-cob-hem Operon of Lactobacillus reuteri
Gene/OperonEncoded Protein/FunctionReference(s)
pdu Operon Propanediol/Glycerol Utilization
pduCDE (gupCDE)Subunits of cobalamin-dependent glycerol/diol dehydratase (catalyzes glycerol to 3-HPA)[5][10]
pduQ1,3-propanediol oxidoreductase (converts 3-HPA to 1,3-propanediol)[11]
pduPCoenzyme-A acylating propionaldehyde dehydrogenase[10]
pduLPhosphotransacylase[10]
pduWPropionate kinase[10]
pduA, B, J, K, N, T, UShell proteins of the bacterial microcompartment (metabolosome)[10]
cbi-cob-hem Operon Cobalamin (Vitamin B12) Biosynthesis
cbi genesInvolved in the anaerobic biosynthesis of the corrin ring of cobalamin[6][9]
cob genesInvolved in the conversion of cobinamide to cobalamin[6][9]
hem genesInvolved in the biosynthesis of siroheme, a precursor for cobalamin[6][9]
pocR Regulatory Gene
pocRAraC-type transcriptional regulator; positively regulates the pdu and cbi-cob operons[2][5]

This compound Synthesis Pathway and Regulation

The biochemical pathway for this compound synthesis is a two-step process that is initiated by the conversion of glycerol.

Reuterin_Synthesis_Pathway cluster_cofactor Cofactor Glycerol Glycerol This compound 3-Hydroxypropionaldehyde (this compound) Glycerol->this compound Glycerol Dehydratase (PduCDE) Propanediol 1,3-Propanediol This compound->Propanediol 1,3-Propanediol Dehydrogenase (PduQ) NAD NAD+ NADH NADH + H+ NADH->NAD Cobalamin Cobalamin (Vitamin B12) Cobalamin->Glycerol required for activity

Caption: Biochemical pathway of this compound synthesis from glycerol in Lactobacillus reuteri.

The expression of the pdu and cbi-cob-hem operons is positively regulated by the transcriptional activator PocR.[2] The induction of this system is influenced by the presence of glycerol and the growth phase of the bacteria.[1]

Quantitative Analysis of this compound Production

The production of this compound by L. reuteri is influenced by various factors, including the strain, glycerol concentration, cell density, pH, temperature, and incubation time. The tables below summarize quantitative data from several studies.

Table 2: this compound Production by Different Lactobacillus Strains and Conditions
Lactobacillus StrainGlycerol Concentration (mM)This compound/3-HPA Produced (mM)Reference(s)
L. reuteri LR301600Bacteriostatic effect observed[12]
L. reuteri DPC16300~178[9]
L. reuteri DPC16350Maximum concentration reported[12]
Chicken Isolate PT6_F1600156.9 ± 11.0[8]
Chicken Isolate PTA4_C4600330.2 ± 14.9[8]
L. reuteri DSM 20016600132.8 ± 4.3[8]
L. reuteri SD2112600432.9 ± 9.0[8]
L. reuteri ATCC 53608100Highest conversion yield[5]
Lactobacillus coryniformis WBB05200123[6]
Table 3: Optimal Conditions for this compound Production by L. reuteri DPC16
ParameterOptimal ValueThis compound YieldReference(s)
Initial Glycerol Concentration300-350 mMHighest Production[9][12]
Biomass Concentration21-25 g/LHighest Production[9][12]
pH6.2-6.8Highest Production[9][12]
Temperature25-30 °CHighest Production[9]
Conversion Time1-2 hoursHighest Production[9][12]
Culture Age20-24 hoursMost Efficient Transformation[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound synthesis.

Quantification of this compound

This method is based on the reaction of 3-HPA with tryptophan in the presence of hydrochloric acid to produce a colored compound that can be measured spectrophotometrically.

Protocol:

  • Prepare a standard curve using acrolein at concentrations ranging from 0.05 to 6 mM.[13]

  • Harvest L. reuteri cells from culture by centrifugation (e.g., 4,000 rpm for 10 minutes).[14]

  • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).[14]

  • Resuspend the cells in a glycerol solution (e.g., 250 mM glycerol) and incubate at 37°C for 1-2 hours to allow for this compound production.[14]

  • Pellet the cells by centrifugation and filter the supernatant through a 0.45-μm syringe filter.[14]

  • To 300 μl of the filtered supernatant, add 225 μl of 10 mM tryptophan solution and 900 μl of concentrated HCl.[14]

  • Incubate the mixture at 37°C for 20 minutes.[13][14]

  • Measure the absorbance at 560 nm.[13]

  • Determine the this compound concentration by comparing the absorbance to the acrolein standard curve.

HPLC provides a more specific and accurate quantification of 3-HPA.

Protocol:

  • Prepare cell-free supernatant as described in the colorimetric assay protocol.

  • Use an HPLC system equipped with a suitable column, such as an Aminex HPX-87H ion exclusion column.[9]

  • Set the column temperature to 55°C.[9]

  • Use an isocratic mobile phase, for example, 5 mM H₂SO₄, at a flow rate of 0.5 mL/min.[9]

  • Inject the sample (e.g., 10 µL).[9]

  • Detect the compounds using a refractive index (RI) detector.[9]

  • Quantify 3-HPA by comparing the peak area to that of a known standard.

Genetic Manipulation

Creating gene knockouts is essential for studying the function of specific genes in the this compound synthesis pathway.

Gene_Knockout_Workflow cluster_plasmid Plasmid Construction cluster_transformation Transformation and Recombination cluster_screening Screening and Verification p1 Amplify upstream and downstream flanking regions of target gene by PCR p2 Clone flanking regions into a suicide vector containing an antibiotic resistance marker p1->p2 t1 Transform the constructed plasmid into L. reuteri p2->t1 t2 Select for single-crossover integrants on antibiotic- containing medium t1->t2 t3 Culture single-crossover integrants without antibiotic selection to induce second crossover t2->t3 s1 Screen for colonies that have lost the antibiotic resistance marker t3->s1 s2 Verify gene deletion by PCR using primers flanking the target gene s1->s2 s3 Confirm absence of target gene by DNA sequencing s2->s3

Caption: Experimental workflow for gene knockout in Lactobacillus reuteri using homologous recombination.

Note: More advanced techniques like CRISPR-Cas9-assisted recombineering have also been developed for more efficient genome editing in L. reuteri.[15]

Transcriptome Analysis (RNA-Seq)

Transcriptome analysis can reveal changes in gene expression in response to different conditions, such as the presence of glycerol.

Protocol:

  • Culture L. reuteri under the desired experimental conditions (e.g., with and without glycerol).

  • Extract total RNA from the bacterial cells using a suitable RNA extraction kit.

  • Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).

  • Construct a cDNA library from the enriched mRNA.

  • Sequence the cDNA library using a next-generation sequencing platform.

  • Process the raw sequencing reads by removing adapters and low-quality reads.

  • Align the clean reads to the L. reuteri reference genome.

  • Quantify gene expression levels (e.g., as transcripts per million - TPM).

  • Perform differential gene expression analysis to identify genes that are up- or down-regulated under the experimental conditions.

Conclusion

The genetic determinants of this compound synthesis in Lactobacillus reuteri are encoded within a complex and fascinating genomic island. The close linkage of the pdu operon, responsible for glycerol metabolism and this compound production, with the cbi-cob-hem operon for cobalamin biosynthesis highlights the intricate co-evolution of these pathways. A thorough understanding of the genetic organization, regulation, and the functions of the individual genes is paramount for harnessing the full potential of this compound as a therapeutic and biopreservative agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate this important biological system and to develop strategies for its modulation and application in the fields of medicine and food science.

References

The Discovery and Elucidation of Reuterin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, history of research, and mechanism of action of the broad-spectrum antimicrobial compound, reuterin.

Introduction

This compound, a potent antimicrobial agent produced by the probiotic bacterium Lactobacillus reuteri, has garnered significant scientific interest since its discovery. This technical guide provides a comprehensive overview of the history of this compound research, from its initial identification to the current understanding of its multifaceted mechanism of action. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising natural product. The guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows.

Discovery and Historical Perspective

The story of this compound began in the 1980s when researchers Axelsson and colleagues observed that resting cells of Lactobacillus reuteri could convert glycerol into a low-molecular-weight, non-proteinaceous substance with broad-spectrum antimicrobial activity.[1][2] This substance was subsequently named "this compound."[1][2] Early investigations revealed that this compound was not a single molecule but a dynamic, multi-component system in aqueous solution, primarily consisting of 3-hydroxypropionaldehyde (3-HPA), its hydrate, and a cyclic dimer.[1][3][4][5] Further research has also identified acrolein as a component of the this compound system.[1][4][5]

Initially, the focus of this compound research was on its potential as a food preservative due to its efficacy against a wide range of foodborne pathogens, including Gram-positive and Gram-negative bacteria, yeasts, and fungi.[1][6] Over the years, the research has expanded to explore its potential therapeutic applications, driven by the growing understanding of the role of the gut microbiome in health and disease.

The Biochemistry of this compound Production

This compound is not a direct product of L. reuteri's primary metabolism but is synthesized from glycerol in a process catalyzed by a coenzyme B12-dependent glycerol dehydratase.[6] This enzyme converts glycerol to the intermediate 3-HPA, which is then secreted by the bacterial cell.[2] Once in an aqueous environment, 3-HPA exists in a dynamic equilibrium with its hydrated monomer and a cyclic dimer.[3]

dot

Caption: Biosynthesis of this compound from glycerol by Lactobacillus reuteri.

Quantitative Data on this compound Production

The production of this compound by L. reuteri is influenced by various factors, including the strain of bacteria, glycerol concentration, temperature, pH, and incubation time. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Glycerol Concentration on this compound Production

L. reuteri StrainInitial Glycerol (mM)This compound Produced (mM)Reference
DPC16150~85[7]
DPC16200~120[7]
DPC16300~180[7]
DPC16350~230[7]
DPC16400~220[7]
DPC16450~210[7]

Table 2: Effect of Temperature on this compound Production

L. reuteri StrainTemperature (°C)This compound ProductionReference
DPC1620Sub-optimal[7]
DPC1625Peak glycerol consumption[7]
DPC1630Optimal[7]
DPC1637Optimal[7]
DPC1642Decreased[7]
Not Specified30-37Maximized[8]
Not Specified25Decreased[8]
Not Specified45No activity[8]

Table 3: Effect of pH on this compound Production

L. reuteri StrainInitial pHThis compound Production (Inhibition Zone in mm)Reference
Not Specified5.017.0 (E. coli), 16.0 (S. aureus), 16.0 (C. albicans)[8]
Not Specified5.518.0 (E. coli), 18.0 (S. aureus), 18.0 (C. albicans)[8]
Not Specified6.018.0 (E. coli), 19.0 (S. aureus), 19.0 (C. albicans)[8]
Not Specified6.519.0 (E. coli), 22.0 (S. aureus), 22.0 (C. albicans)[8]
Not Specified7.019.0 (E. coli), 22.0 (S. aureus), 22.0 (C. albicans)[8]
Not Specified7.518.0 (E. coli), 20.0 (S. aureus), 20.0 (C. albicans)[8]
Not Specified8.017.0 (E. coli), 18.0 (S. aureus), 18.0 (C. albicans)[8]
Not Specified8.516.0 (E. coli), 17.0 (S. aureus), 17.0 (C. albicans)[8]

Table 4: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

MicroorganismMIC of this compound (acrolein equivalent, µM)Reference
Campylobacter jejuni1.5 - 3.0[9]
Campylobacter coli1.5 - 3.0[9]
Escherichia coli K1216.5[9]
Listeria ivanovii HPB28~2000 (after oral digestion)[3]
Salmonella newport ATCC6962~1050 (after oral digestion)[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

Production and Purification of this compound

Objective: To produce and purify this compound from Lactobacillus reuteri cultures.

Protocol:

  • Bacterial Culture: Inoculate L. reuteri in MRS broth supplemented with 20 mM glycerol and incubate anaerobically at 37°C for 16 hours.[3]

  • Cell Harvesting: Centrifuge the culture at 1500 x g for 10 minutes at 20°C.[3]

  • Washing: Wash the cell pellet with 0.1 M potassium phosphate buffer (pH 7).[3]

  • This compound Production: Resuspend the washed cells in a glycerol solution (e.g., 250 mM) and incubate anaerobically for a defined period (e.g., 2 hours) at room temperature.[3][10]

  • Supernatant Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant containing this compound.[10]

  • Purification (Optional): For higher purity, the supernatant can be subjected to further purification steps such as filtration through a 0.22 µm filter and chromatography (e.g., silica gel chromatography).[11]

dot

Reuterin_Production_Workflow cluster_culture Bacterial Culture cluster_harvest Cell Harvesting & Washing cluster_production This compound Production cluster_purification Purification Inoculation Inoculate L. reuteri in MRS + Glycerol Incubation Anaerobic Incubation (37°C, 16h) Inoculation->Incubation Centrifugation1 Centrifuge Culture (1500g, 10min) Incubation->Centrifugation1 Washing Wash Pellet (Phosphate Buffer) Centrifugation1->Washing Resuspension Resuspend Cells in Glycerol Solution Washing->Resuspension Incubation2 Anaerobic Incubation (RT, 2h) Resuspension->Incubation2 Centrifugation2 Centrifuge to Collect Supernatant Incubation2->Centrifugation2 Filtration Filter Supernatant (0.22µm) Centrifugation2->Filtration Purification Purified this compound Filtration->Purification

Caption: Experimental workflow for the production and purification of this compound.

Quantification of this compound

4.2.1. Colorimetric Assay

Objective: To quantify this compound concentration using a colorimetric method based on the reaction with tryptophan.

Protocol:

  • Sample Preparation: Mix 1 mL of the this compound-containing sample with 3 mL of concentrated HCl (37%) and 750 µL of 10 mM tryptophan (dissolved in 0.05 M HCl).[3]

  • Incubation: Incubate the mixture at 37°C for 20 minutes.[3]

  • Measurement: Measure the absorbance of the solution at 560 nm using a spectrophotometer.[3]

  • Standard Curve: Prepare a standard curve using known concentrations of acrolein (0.05 to 6 mM) to determine the this compound concentration in the sample.[3]

4.2.2. High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound and its related compounds using HPLC.

Protocol:

  • Sample Preparation: Filter the this compound-containing supernatant through a 0.45-µm-pore-size filter.[10]

  • HPLC System: Use an HPLC system equipped with a suitable column (e.g., Shodex Sugar SH1011 or Aminex HPX-87H).[7][10]

  • Mobile Phase: A common mobile phase is a dilute acid solution, such as 0.004 M or 5 mM H₂SO₄.[7][12]

  • Flow Rate and Temperature: Set the flow rate to approximately 0.6 mL/min and the column temperature to around 60°C.[7][12]

  • Detection: Use a refractive index (RI) detector to detect and quantify the compounds.[13]

  • Quantification: Compare the peak areas of the sample to those of known standards for glycerol, 3-HPA, and 1,3-propanediol to determine their concentrations.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a target microorganism.

Protocol:

  • Microplate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound sample in a suitable growth medium for the target microorganism.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., 10⁵ CFU/mL).[3]

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).[3]

  • Growth Assessment: Determine the MIC by identifying the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be done visually or by measuring the optical density (OD) at a specific wavelength (e.g., 595 nm or 600 nm).[3]

Mechanism of Action and Signaling Pathways

The antimicrobial activity of this compound is attributed to its highly reactive aldehyde group. The primary mechanism of action involves the induction of oxidative stress in target cells through the modification of thiol groups in proteins and small molecules.[3][14]

Induction of Oxidative Stress

This compound readily reacts with sulfhydryl groups (-SH) present in cysteine residues of proteins and in low-molecular-weight thiols like glutathione. This interaction leads to the depletion of the cellular thiol pool, disrupting the redox balance and generating reactive oxygen species (ROS). The accumulation of ROS causes damage to various cellular components, including DNA, lipids, and proteins, ultimately leading to cell death.

In Escherichia coli, exposure to sublethal concentrations of this compound induces the expression of genes belonging to the OxyR regulon, a key transcriptional regulator that senses and responds to oxidative stress.[3] This provides strong evidence for this compound's role in inducing an oxidative stress response.

dot

Oxidative_Stress_Pathway This compound This compound (3-HPA) Thiol_Groups Cellular Thiol Groups (-SH in proteins, glutathione) This compound->Thiol_Groups Reacts with Oxidative_Stress Oxidative Stress Thiol_Groups->Oxidative_Stress Depletion leads to ROS Reactive Oxygen Species (ROS) Generation Oxidative_Stress->ROS OxyR OxyR Regulon Activation (in E. coli) Oxidative_Stress->OxyR Cellular_Damage Cellular Damage (DNA, proteins, lipids) ROS->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Proposed mechanism of this compound-induced oxidative stress.

Modulation of Inflammatory Signaling

Recent studies have begun to explore the immunomodulatory effects of this compound. In chicken macrophage HD11 cells, this compound has been shown to attenuate the inflammatory response induced by lipopolysaccharide (LPS).[15] This anti-inflammatory effect is mediated, at least in part, by the downregulation of the Toll-like receptor 4 (TLR4)/MyD88/TRAF6 signaling pathway and the subsequent inhibition of NF-κB and MAPK activation.[15][16] Furthermore, this compound was found to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[15]

dot

Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPKs TRAF6->MAPK Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines This compound This compound This compound->TLR4 Inhibits This compound->MyD88 Inhibits This compound->TRAF6 Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

References

Methodological & Application

Protocol for Reuterin Production and Purification from Lactobacillus reuteri Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reuterin (3-hydroxypropionaldehyde, 3-HPA) is a potent, broad-spectrum antimicrobial compound produced by Lactobacillus reuteri during the anaerobic fermentation of glycerol.[1] Its antimicrobial activity against a wide range of microorganisms, including pathogenic bacteria, fungi, and protozoa, makes it a compound of significant interest for therapeutic and food preservation applications.[1][2] This document provides a detailed protocol for the production of this compound from L. reuteri cultures and its subsequent purification. The protocols are based on established methodologies and provide a framework for consistent and optimized this compound yields.

I. This compound Production

The production of this compound is typically achieved through a two-step process: (1) cultivation of L. reuteri to generate sufficient biomass, and (2) co-fermentation of the harvested cells with glycerol under anaerobic conditions.[3]

Experimental Protocol: L. reuteri Cultivation
  • Strain Activation: Revive a cryopreserved stock of a known this compound-producing L. reuteri strain (e.g., DSM 20016, DSM 17938) by inoculating it into De Man, Rogosa and Sharpe (MRS) broth.[4] Incubate at 37°C for 24 hours under static, aerobic conditions.[4]

  • Biomass Production: Subculture the activated strain into a larger volume of MRS broth (or gMRS broth containing 20 mM glycerol for potentially higher productivity) and incubate at 37°C until the late logarithmic or early stationary phase of growth is reached (typically 16-24 hours).[5][6] The optical density at 600 nm (OD₆₀₀) should be approximately 8.0.[6]

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 9800 x g for 10 minutes.[4]

  • Cell Washing: Wash the cell pellet twice with a sterile phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4) to remove residual media components.[7]

Experimental Protocol: this compound Production (Glycerol Co-fermentation)
  • Cell Suspension: Resuspend the washed cell pellet in a sterile glycerol solution. The optimal concentration of glycerol can vary between strains but is typically in the range of 100-300 mmol/L.[3][4] The cell biomass concentration can also be optimized, with concentrations around 21-25 g/L (wet weight) being effective.[3]

  • Anaerobic Incubation: Incubate the cell suspension under anaerobic conditions at a controlled temperature, generally between 25°C and 37°C, for 1-2 hours.[3][6] The optimal temperature can be strain-dependent.[5]

  • Termination and Collection: After the incubation period, terminate the reaction by centrifuging the suspension to pellet the cells. The supernatant, containing the produced this compound, should be carefully collected.[7]

Quantitative Data: this compound Production Parameters

The yield of this compound is influenced by several factors, including the L. reuteri strain, initial biomass, glycerol concentration, temperature, and pH. The following table summarizes key findings from various studies.

L. reuteri StrainInitial BiomassGlycerol Concentration (mmol/L)Temperature (°C)pHThis compound Yield (mmol/L)Reference
DSM 200168 log CFU/mL10037Not specified68.39[4]
DSM 179388 log CFU/mL10037Not specified30.00[4]
DPC1621 g/L300306.2Not specified (highest yield)[3]
DPC1625 g/L350256.8Not specified (optimized)[3]
WBB05Not specified20020Not specified~120[5]
SD2112Not specified200Not specifiedNot specified~170[2]

II. This compound Purification

The purification of this compound from the cell-free supernatant is essential for downstream applications and accurate characterization. A common method involves silica gel chromatography.[5]

Experimental Protocol: this compound Purification
  • Column Preparation: Prepare a silica gel 60 column (e.g., Wakogel C-100) and equilibrate it with a mobile phase of acetonitrile/water (70:30 v/v).[5]

  • Sample Loading: Apply the cell-free supernatant containing this compound onto the equilibrated column.[5]

  • Elution: Elute the this compound from the column using the same mobile phase (acetonitrile/water, 70:30 v/v).[5]

  • Fraction Collection and Analysis: Collect the eluted fractions and monitor for the presence of this compound using a colorimetric assay or High-Performance Liquid Chromatography (HPLC).[5]

  • Purity Assessment: Pool the this compound-containing fractions and assess the purity using HPLC with refractive index detection.[5]

III. This compound Quantification

Accurate quantification of this compound is critical for process optimization and characterization of its biological activity. Both colorimetric and HPLC methods are commonly employed.

Experimental Protocol: Colorimetric Quantification

This method is based on the reaction of acrolein, a dehydration product of this compound, with tryptophan.[5]

  • Sample Preparation: Mix 500 µL of the filtered sample with 350 µL of 95% ethanol and 150 µL of 0.1 M tryptophan solution (dissolved in 0.05 M HCl).[5]

  • Reaction: Add 2.0 mL of 35% HCl to the mixture.[5]

  • Incubation: Incubate the mixture in a water bath at 40°C for 30 minutes.[5]

  • Measurement: Measure the absorbance of the resulting purple complex at 560 nm.[5]

  • Quantification: Calculate the this compound concentration by comparing the absorbance to a standard curve prepared with acrolein, assuming a 1:1 molar ratio of this compound to acrolein.[5]

Experimental Protocol: HPLC Quantification

HPLC provides a more direct and specific method for quantifying this compound.[3]

  • Chromatographic System: Use an HPLC system equipped with a refractive index detector and an appropriate column (e.g., Aminex HPX-87H ion exclusion column).[3]

  • Mobile Phase: A common mobile phase is a dilute acid solution, such as 5 mmol/L H₂SO₄.[3]

  • Analysis Conditions: Set the column temperature to 55°C and the flow rate to 0.5 mL/min.[3]

  • Quantification: Determine the concentration of this compound by comparing the peak area to that of a known standard.[3]

IV. Signaling and Biosynthetic Pathway

The production of this compound in L. reuteri is a highly regulated process involving a specific gene cluster.

Genetic Regulation of this compound Production

The biosynthesis of this compound is dependent on the propanediol utilization (pdu) operon, which is part of a larger genomic island that also includes genes for cobalamin (vitamin B₁₂) biosynthesis (cbi, cob) and heme biosynthesis (hem).[7][8] Cobalamin is an essential cofactor for the glycerol dehydratase enzyme (PduCDE), which catalyzes the conversion of glycerol to 3-HPA (this compound).[9][10] The expression of this gene cluster is regulated by factors such as the presence of substrates like glycerol and 1,2-propanediol.[10] A PocR-like transcription factor is also involved in regulating the synthesis of both this compound and cobalamin.[11]

Reuterin_Production_Workflow cluster_cultivation L. reuteri Cultivation cluster_production This compound Production cluster_purification This compound Purification cluster_quantification Quantification start Start with L. reuteri stock activate Activate in MRS broth (24h, 37°C) start->activate biomass Biomass production in MRS/gMRS (16-24h, 37°C) activate->biomass harvest Harvest cells (centrifugation) biomass->harvest wash Wash cells with phosphate buffer harvest->wash suspend Resuspend cells in glycerol solution wash->suspend incubate Anaerobic incubation (1-2h, 25-37°C) suspend->incubate collect Collect supernatant (centrifugation) incubate->collect load Load supernatant onto silica gel column collect->load elute Elute with acetonitrile/water load->elute fractions Collect and analyze fractions elute->fractions pool Pool and assess purity (HPLC) fractions->pool quantify Colorimetric assay or HPLC pool->quantify end_product Purified this compound quantify->end_product

Caption: Experimental workflow for this compound production and purification.

Reuterin_Biosynthesis_Pathway cluster_regulation Genetic Regulation cluster_biosynthesis Biosynthesis pocR PocR-like Transcription Factor pdu_operon pdu-cbi-cob-hem Genomic Island pocR->pdu_operon regulates cobalamin Cobalamin (Vitamin B12) (from cbi-cob genes) pdu_operon->cobalamin encodes pduCDE Glycerol Dehydratase (PduCDE) (from pdu genes) pdu_operon->pduCDE encodes glycerol Glycerol glycerol->pduCDE cobalamin->pduCDE cofactor This compound This compound (3-HPA) pduCDE->this compound catalyzes

Caption: Genetic regulation and biosynthesis of this compound in L. reuteri.

References

Application Note: Spectrophotometric Assay for Measuring 3-Hydroxypropionic Acid (3-HPA) Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxypropionic acid (3-HPA) is a valuable platform chemical and a key intermediate in various metabolic pathways.[1][2] Its quantification is crucial for monitoring microbial production processes, diagnosing certain metabolic disorders, and in various research applications.[1][3] This application note provides a detailed protocol for a reliable and sensitive enzymatic spectrophotometric assay for the determination of 3-HPA concentration in aqueous samples.

Principle of the Assay

This assay is based on the enzymatic oxidation of 3-HPA to 3-oxopropanoate, catalyzed by 3-hydroxypropionate dehydrogenase (EC 1.1.1.59).[4] The reaction utilizes nicotinamide adenine dinucleotide (NAD+) as a cofactor, which is concomitantly reduced to NADH. The increase in NADH concentration can be directly measured by monitoring the change in absorbance at 340 nm.[4][5] The amount of NADH produced is directly proportional to the initial concentration of 3-HPA in the sample.

Signaling Pathway

G cluster_reaction Enzymatic Reaction 3HPA 3-Hydroxypropionic Acid 3OP 3-Oxopropanoate 3HPA->3OP Oxidation NAD NAD+ NADH NADH + H+ NAD->NADH Reduction Enzyme 3-Hydroxypropionate Dehydrogenase

Caption: Enzymatic oxidation of 3-HPA to 3-oxopropanoate.

Data Summary

The quantitative parameters of this assay are summarized in the table below. The linear range and limits of detection and quantification are typically determined experimentally during assay validation.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)340 nm[4][5]
Molar Extinction Coefficient of NADH at 340 nm6220 M⁻¹cm⁻¹Standard Biochemical Value
Assay PrincipleEnzymatic[4]
Enzyme3-Hydroxypropionate Dehydrogenase[4]
CofactorNAD+[4]

Experimental Protocol

Materials and Reagents
  • 3-Hydroxypropionic acid (3-HPA) standard solution (e.g., 10 mM)

  • 3-Hydroxypropionate Dehydrogenase (EC 1.1.1.59)

  • NAD+ solution (e.g., 20 mM in assay buffer)

  • Assay Buffer (e.g., 100 mM Tris-HCl or Glycine buffer, pH 9.0-9.5)[6]

  • Unknown samples containing 3-HPA

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

  • Pipettes and tips

Preparation of Reagents
  • 3-HPA Standard Curve: Prepare a series of 3-HPA standards by diluting the 10 mM stock solution in the assay buffer. A typical concentration range would be from 0 to 1 mM.

  • Working NAD+ Solution: Prepare a fresh working solution of NAD+ at a final desired concentration (e.g., 1-2 mM) in the assay buffer.

  • Enzyme Solution: Reconstitute the lyophilized enzyme in assay buffer to a desired activity level. The optimal concentration should be determined empirically.

Assay Procedure

The following workflow outlines the steps for performing the 3-HPA assay.

G cluster_workflow Experimental Workflow start Start prep_reagents Prepare Reagents (Buffer, NAD+, Enzyme, Standards) start->prep_reagents prep_samples Prepare Samples and Standards in Microplate/Cuvettes prep_reagents->prep_samples add_nad Add NAD+ Solution to all wells prep_samples->add_nad read_initial Read Initial Absorbance (A_initial) at 340 nm add_nad->read_initial add_enzyme Initiate Reaction by adding 3-Hydroxypropionate Dehydrogenase read_initial->add_enzyme incubate Incubate at Room Temperature (e.g., 15-30 minutes) add_enzyme->incubate read_final Read Final Absorbance (A_final) at 340 nm incubate->read_final calculate Calculate ΔA (A_final - A_initial) read_final->calculate plot Plot Standard Curve (ΔA vs. [3-HPA]) calculate->plot determine Determine Unknown Concentrations plot->determine end End determine->end

Caption: Workflow for the enzymatic 3-HPA spectrophotometric assay.

  • Sample and Standard Preparation: Pipette 50 µL of each 3-HPA standard and unknown sample into separate wells of a 96-well microplate. Include a blank control with 50 µL of assay buffer.

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer and NAD+ solution. Add 140 µL of this master mix to each well containing the standards and samples.

  • Initial Absorbance Reading: Mix the contents of the wells gently and measure the initial absorbance (A_initial) at 340 nm. This reading accounts for any background absorbance.

  • Enzyme Addition: Initiate the enzymatic reaction by adding 10 µL of the 3-hydroxypropionate dehydrogenase solution to each well.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the reaction to go to completion (e.g., 15-30 minutes). The optimal incubation time should be determined empirically.

  • Final Absorbance Reading: After incubation, measure the final absorbance (A_final) at 340 nm.

Data Analysis
  • Calculate the change in absorbance (ΔA) for each standard and sample by subtracting the initial absorbance from the final absorbance: ΔA = A_final - A_initial

  • Generate a standard curve by plotting the ΔA of the 3-HPA standards against their known concentrations.

  • Determine the concentration of 3-HPA in the unknown samples by interpolating their ΔA values from the standard curve.

Conclusion

The enzymatic spectrophotometric assay described provides a sensitive and reliable method for the quantification of 3-HPA. This protocol can be adapted for various research and development applications, offering a straightforward alternative to more complex chromatographic techniques.[7] For samples with complex matrices, appropriate controls should be included to account for potential interfering substances.

References

Application Notes and Protocols for In Situ Production of Reuterin in Food Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in situ production of reuterin, a potent broad-spectrum antimicrobial compound, during food fermentation processes. The protocols and data presented are intended to facilitate research and development in the fields of food science, microbiology, and therapeutics.

Introduction

This compound, chemically known as 3-hydroxypropionaldehyde (3-HPA), is a powerful antimicrobial substance produced by certain strains of Limosilactobacillus reuteri (formerly Lactobacillus reuteri) during the anaerobic metabolism of glycerol.[1][2][3] Its ability to inhibit the growth of a wide range of microorganisms, including pathogenic bacteria, yeasts, fungi, and protozoa, makes it a highly attractive natural preservative for food applications and a potential therapeutic agent.[1][2] The in situ production of this compound, where it is generated directly within the food matrix during fermentation, offers a promising strategy for enhancing food safety and quality without the need for adding purified antimicrobials.[4][5]

Key Microorganism: Limosilactobacillus reuteri

L. reuteri is a heterofermentative lactic acid bacterium naturally found in the gastrointestinal tract of humans and other animals.[6] Certain strains of L. reuteri possess the genetic machinery, specifically a coenzyme B12-dependent glycerol dehydratase, to convert glycerol into this compound under anaerobic conditions.[1][7] Due to its probiotic properties and food-grade status, L. reuteri is the microorganism of choice for the industrial-scale production of this compound.[1]

Factors Influencing this compound Production

The efficiency of in situ this compound production is influenced by several key factors:

  • Glycerol Concentration: Glycerol is the essential substrate for this compound synthesis.[8][9] The concentration of supplemented glycerol directly impacts the final this compound yield, with optimal concentrations varying depending on the food matrix and the specific L. reuteri strain.[4][7][10]

  • pH: The optimal pH for this compound production by L. reuteri generally ranges from neutral to slightly acidic (pH 6.0-7.2).[7]

  • Temperature: this compound production can occur over a range of temperatures, with studies showing effective production at both refrigeration (4°C) and fermentation (20-37°C) temperatures.[1][7][11]

  • Cell Density: A higher initial concentration of viable L. reuteri cells can lead to increased this compound production.[6][7]

  • Anaerobic Conditions: The conversion of glycerol to this compound is an anaerobic process.[1][6]

  • Presence of Glucose: Excess glucose can inhibit this compound production as it can divert the necessary cofactors (NAD+) towards glucose metabolism.[7][12]

Data Presentation: Quantitative this compound Production

The following tables summarize quantitative data on this compound production from various studies, providing a comparative overview of yields under different conditions and in different food matrices.

Table 1: this compound Production in Dairy Products

Food MatrixL. reuteri StrainGlycerol Conc. (mM)Temp. (°C)Ripening/Storage TimeMax. This compound Conc.Reference
Semi-hard CheeseINIA P572100-500-1 day4.42-4.71 µmol/g[4]
Semi-hard CheeseINIA P572 & P57950--up to 5.5 mM[10][13]
YogurtINIA P572 & P57950--up to 1.5 mM[10][13]
Fermented MilkATCC 53608200428 days33.97 mM[14]
MilkVarious50-250--8.8-13.9 mM[10]

Table 2: this compound Production in Other Systems

SystemL. reuteri StrainGlycerol Conc. (mM)Temp. (°C)Incubation TimeMax. This compound Conc.Reference
Glycerol Aqueous SolutionDPC16300301 hour- (Highest yield at these conditions)[7]
Glycerol Aqueous SolutionDPC6350252 hours- (Predicted maximum)[12]
Alginate-based FilmDSM 200161003724-72 hours68.39 mmol/L[6]
Ground Beef--420 daysSufficient to kill >3.0 log CFU/g E. coli O157:H7[1]

Experimental Protocols

Protocol 1: Cultivation of this compound-Producing L. reuteri

This protocol describes the steps for preparing an active culture of L. reuteri for inoculation into a food matrix.

Materials:

  • L. reuteri strain (e.g., DSM 20016, ATCC 53608)

  • De Man, Rogosa and Sharpe (MRS) broth

  • Sterile 0.9% NaCl solution

  • Centrifuge and sterile centrifuge tubes

  • Incubator (37°C)

Procedure:

  • Activation of Culture: Inoculate a single colony of L. reuteri from a frozen stock into 10 mL of MRS broth.

  • Incubation: Incubate the culture at 37°C for 24 hours under static, anaerobic conditions.[6][15]

  • Harvesting Cells: Centrifuge the culture at 5000 x g for 10-20 minutes to pellet the bacterial cells.[15][16]

  • Washing Cells: Discard the supernatant and wash the cell pellet twice with sterile 0.9% NaCl solution to remove residual media components. Centrifuge after each wash as described in step 3.[16]

  • Resuspension: Resuspend the final cell pellet in a small volume of the food matrix (e.g., milk) or a suitable buffer to achieve the desired initial cell concentration (e.g., 10^6 - 10^8 CFU/mL).[4][6]

Protocol 2: In Situ this compound Production in a Model Cheese System

This protocol provides a method for producing this compound in situ during the manufacture of a semi-hard cheese.

Materials:

  • Pasteurized milk

  • Commercial cheese starter culture

  • Prepared active L. reuteri culture (from Protocol 1)

  • Glycerol (food grade)

  • Calcium chloride (CaCl2)

  • Rennet

  • Cheese molds and press

Procedure:

  • Milk Preparation: Warm pasteurized milk to 33°C and add 0.2 g/L of CaCl2.[4]

  • Inoculation: Add the commercial starter culture and the prepared L. reuteri culture to the milk. A typical inoculum for L. reuteri is around 10^6 CFU/mL.[4]

  • Glycerol Addition: Add the desired concentration of glycerol (e.g., 100 mM).[4]

  • Renneting: After 20 minutes of incubation, add rennet and allow the milk to coagulate for approximately 40 minutes.[4]

  • Curd Cutting and Cooking: Cut the curd and then heat it to 37°C over 25 minutes.[4]

  • Whey Draining and Molding: Drain the whey and place the curd into cheese molds.

  • Pressing and Ripening: Press the cheese according to standard procedures for semi-hard cheese and then ripen under controlled conditions.

  • Sampling: Take samples at different time points during ripening (e.g., day 1, day 5, day 30) for this compound quantification.[4]

Protocol 3: Quantification of this compound

This protocol outlines two common methods for quantifying this compound in food samples: a colorimetric assay and High-Performance Liquid Chromatography (HPLC).

A. Sample Preparation:

  • Homogenize a known weight of the food sample (e.g., 10 g of cheese) with a suitable extraction buffer.

  • Centrifuge the homogenate at 12,000 x g for 5 minutes to pellet solids.[4]

  • Filter the supernatant through a 0.22 µm filter to obtain a clear extract for analysis.[4]

B. Colorimetric Assay (based on Circle et al., 1945):

This method is based on the dehydration of this compound to acrolein, which then reacts with a colorimetric reagent.

  • Mix the prepared sample extract with the colorimetric reagent (e.g., tryptophan).

  • Incubate the mixture to allow for color development.

  • Measure the absorbance at a specific wavelength (e.g., 560 nm).[17]

  • Quantify the this compound concentration by comparing the absorbance to a standard curve prepared with purified this compound.[4]

C. HPLC Analysis (based on Talarico et al., 1988):

HPLC provides a more direct and specific quantification of this compound (3-HPA).

  • Inject the filtered sample extract onto an appropriate HPLC column (e.g., a Shodex Sugar SH1011 column).[18]

  • Use a suitable mobile phase and detector (e.g., Refractive Index detector).[19]

  • Identify and quantify the this compound peak by comparing its retention time and peak area to those of a pure this compound standard.[4][18]

Visualizations

Biosynthesis Pathway of this compound

The production of this compound from glycerol in L. reuteri is a key metabolic process. The following diagram illustrates this biochemical pathway.

Reuterin_Biosynthesis Glycerol Glycerol GDHt Glycerol Dehydratase (Coenzyme B12-dependent) Glycerol->GDHt This compound This compound (3-HPA) PDH 1,3-Propanediol Dehydrogenase This compound->PDH Propanediol 1,3-Propanediol GDHt->this compound PDH->Propanediol NAD NAD+ PDH->NAD NADH NADH + H+ NADH->PDH

Caption: this compound biosynthesis pathway in L. reuteri.

Experimental Workflow for In Situ this compound Production

This diagram outlines the general workflow for an experiment designed to produce and quantify this compound in situ in a fermented food product.

Experimental_Workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase Culture_Prep 1. L. reuteri Culture Preparation Inoculation 3. Inoculation & Glycerol Addition Culture_Prep->Inoculation Food_Matrix_Prep 2. Food Matrix Preparation Food_Matrix_Prep->Inoculation Fermentation 4. Fermentation/ Ripening Inoculation->Fermentation Sampling 5. Sampling at Time Points Fermentation->Sampling Extraction 6. This compound Extraction Sampling->Extraction Quantification 7. This compound Quantification (HPLC/Colorimetric) Extraction->Quantification

References

Therapeutic Potential of Reuterin in Treating Gastrointestinal Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reuterin (3-hydroxypropionaldehyde, 3-HPA) is a potent, broad-spectrum antimicrobial compound produced by the probiotic bacterium Limosilactobacillus reuteri from glycerol.[1][2][3] It exists as a dynamic equilibrium of hydrated and dimeric forms in aqueous solutions.[3] this compound has garnered significant interest for its therapeutic potential in treating gastrointestinal infections due to its efficacy against a wide range of pathogens, including bacteria, fungi, and protozoa.[3][4] Notably, it has shown effectiveness against common enteric pathogens such as Escherichia coli, Salmonella typhimurium, and Campylobacter spp.[1][5][6] This document provides detailed application notes and protocols for researchers investigating the therapeutic applications of this compound.

Mechanism of Action

This compound's primary antimicrobial mechanism involves the induction of oxidative stress within target cells.[7][8][9] Its highly reactive aldehyde group interacts with thiol groups in proteins and small molecules, leading to their modification and inactivation.[1][2][7][8] This disruption of cellular redox balance and essential enzymatic functions ultimately results in microbial cell death.[10][11]

Beyond its direct antimicrobial activity, emerging evidence suggests that the producer of this compound, L. reuteri, can modulate host intestinal signaling pathways, which may contribute to its overall beneficial effects in the gut. These include the activation of the Aryl Hydrocarbon Receptor (AhR) and modulation of the Wnt/β-catenin signaling pathway, which are crucial for maintaining intestinal homeostasis and immune function.[2][5][12][13][14] While these effects are attributed to L. reuteri, the direct role of purified this compound in these pathways is an active area of research.

Data Presentation: Antimicrobial Activity and Safety Profile

The following tables summarize the quantitative data on the antimicrobial efficacy and safety of this compound from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Gastrointestinal Pathogens

PathogenMICMBCReference
Escherichia coli K-121.25 mM-[1]
Salmonella typhimurium0.4 mM-[1]
Escherichia coli (sensitive indicator)7.5–15 mM15–30 mM[15]
Campylobacter jejuni1.5 - 3.0 µM (acrolein)-[5][6]
Campylobacter coli1.5 - 3.0 µM (acrolein)-[5][6]
Staphylococcus aureus--[16]
Staphylococcus epidermidis--[16]
Streptococcus agalactiae--[16]

Table 2: In Vitro Safety Profile of this compound

AssayCell Line/SystemResultsReference
Cytotoxicity (Neutral Red Uptake)Caco-2 cellsNo significant change in cell viability up to 1080 mM.[13][17]
Cytotoxicity (LDH Release)Caco-2 cellsNo significant change in membrane integrity up to 1080 mM.[13][17]
Hemolytic ActivityRat erythrocytesNo hemolytic activity observed up to 270 mM.[1][13][17]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of this compound's therapeutic potential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.[5][15]

Materials:

  • This compound stock solution of known concentration

  • Target microbial strains (e.g., E. coli, S. typhimurium)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile agar plates

Procedure:

  • Preparation of Inoculum:

    • Culture the target microorganism overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to obtain a range of concentrations.

    • Include a positive control well (broth with inoculum, no this compound) and a negative control well (broth only).

  • Inoculation:

    • Add the standardized inoculum to each well containing the this compound dilutions and the positive control well.

  • Incubation:

    • Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), pipette a small aliquot (e.g., 10 µL) and plate it onto sterile agar plates.

    • Incubate the agar plates under appropriate conditions.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 2: In Vitro Gastrointestinal Stability Assay

This protocol simulates the conditions of the gastrointestinal tract to assess the stability of this compound.[13][17][18]

Materials:

  • This compound solution

  • Simulated Gastric Fluid (SGF) (e.g., containing pepsin, pH 2.0)

  • Simulated Intestinal Fluid (SIF) (e.g., containing pancreatin and bile salts, pH 7.0)

  • HPLC system for this compound quantification

Procedure:

  • Gastric Phase:

    • Add this compound to SGF at a specific concentration.

    • Incubate at 37°C with gentle agitation for a period simulating gastric transit (e.g., 1-2 hours).

    • Take samples at different time points for this compound quantification by HPLC.

  • Intestinal Phase:

    • Adjust the pH of the gastric phase sample to 7.0.

    • Add SIF to the sample.

    • Incubate at 37°C with gentle agitation for a period simulating intestinal transit (e.g., 2-4 hours).

    • Take samples at different time points for this compound quantification by HPLC.

  • Quantification:

    • Analyze the collected samples using a validated HPLC method to determine the concentration of this compound remaining at each time point.[19][20][21][22]

Protocol 3: Cytotoxicity Assays (Neutral Red and LDH)

These assays assess the potential toxicity of this compound on intestinal epithelial cells.[13][17][18]

Materials:

  • Intestinal epithelial cell line (e.g., Caco-2)

  • Cell culture medium and supplements

  • This compound solution

  • Neutral Red solution

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Plate reader

Procedure (Neutral Red Uptake Assay):

  • Seed Caco-2 cells in a 96-well plate and grow to confluence.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include untreated control wells.

  • Remove the treatment medium and add medium containing Neutral Red.

  • Incubate for a few hours to allow viable cells to take up the dye.

  • Wash the cells and then extract the dye.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm). A decrease in absorbance indicates reduced cell viability.

Procedure (LDH Release Assay):

  • Follow the same cell seeding and treatment protocol as above.

  • After treatment, collect the cell culture supernatant.

  • Use an LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase released from damaged cells into the supernatant, following the manufacturer's instructions.

  • An increase in LDH activity in the supernatant corresponds to increased cell membrane damage.

Protocol 4: Hemolytic Activity Assay

This assay determines the potential of this compound to lyse red blood cells.[1][23][24][25]

Materials:

  • Freshly collected red blood cells (e.g., from rat or human)

  • Phosphate-buffered saline (PBS)

  • This compound solution

  • Triton X-100 (positive control for 100% hemolysis)

  • 96-well plate

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Wash the red blood cells with PBS several times to remove plasma components.

  • Prepare a suspension of red blood cells in PBS.

  • In a 96-well plate, add the red blood cell suspension to wells containing serial dilutions of this compound in PBS.

  • Include a positive control (Triton X-100) and a negative control (PBS).

  • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Centrifuge the plate to pellet the intact red blood cells.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculate the percentage of hemolysis relative to the positive control.

Visualizations: Signaling Pathways and Experimental Workflows

Reuterin_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Bacterial Cell This compound This compound (3-HPA) Reuterin_entry This compound Entry This compound->Reuterin_entry Thiol_groups Thiol Groups (-SH) in Proteins & Small Molecules Reuterin_entry->Thiol_groups interacts with Oxidative_stress Oxidative Stress (ROS Production) Thiol_groups->Oxidative_stress leads to Enzyme_inactivation Enzyme Inactivation Thiol_groups->Enzyme_inactivation causes DNA_damage DNA Damage Oxidative_stress->DNA_damage Cell_death Cell Death Enzyme_inactivation->Cell_death DNA_damage->Cell_death

Caption: Proposed mechanism of this compound's antimicrobial action.

MIC_MBC_Workflow start Start: Prepare Bacterial Inoculum & this compound Dilutions inoculation Inoculate 96-well Plate start->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic_determination Determine MIC (Lowest concentration with no visible growth) incubation->mic_determination mbc_plating Plate aliquots from clear wells onto agar plates mic_determination->mbc_plating For wells ≥ MIC mbc_incubation Incubate agar plates mbc_plating->mbc_incubation mbc_determination Determine MBC (≥99.9% killing) mbc_incubation->mbc_determination end End mbc_determination->end

Caption: Workflow for MIC and MBC determination.

Host_Cell_Signaling cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelial Cell L_reuteri L. reuteri Tryptophan Tryptophan L_reuteri->Tryptophan metabolizes Wnt_beta_catenin Wnt/β-catenin Pathway L_reuteri->Wnt_beta_catenin modulates AhR Aryl Hydrocarbon Receptor (AhR) Tryptophan->AhR metabolites activate Immune_modulation Immune Modulation (e.g., IL-22 production) AhR->Immune_modulation Barrier_function Enhanced Barrier Function (Tight Junction Proteins) AhR->Barrier_function Wnt_beta_catenin->Barrier_function Cell_proliferation Cell Proliferation & Regeneration Wnt_beta_catenin->Cell_proliferation

Caption: L. reuteri mediated host cell signaling pathways.

Conclusion

This compound presents a promising therapeutic agent for the management of gastrointestinal infections. Its potent and broad-spectrum antimicrobial activity, coupled with a favorable in vitro safety profile, makes it a compelling candidate for further preclinical and clinical development. The provided protocols offer a standardized framework for researchers to investigate its efficacy and mechanisms of action. Future research should focus on elucidating the direct effects of purified this compound on host signaling pathways and its efficacy in well-defined in vivo models of gastrointestinal infections.

References

Application Notes and Protocols for the Formulation of Reuterin in Topical Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and testing of reuterin for topical antimicrobial applications. This compound, a potent broad-spectrum antimicrobial agent produced by Lactobacillus reuteri, presents a promising alternative to conventional antibiotics for treating skin and soft tissue infections.

Introduction to this compound

This compound is a dynamic, multi-component system primarily composed of 3-hydroxypropionaldehyde (3-HPA), its hydrate, and its dimer in aqueous solutions. It is produced via the anaerobic metabolism of glycerol by certain strains of L. reuteri. The antimicrobial activity of this compound is attributed to its ability to induce oxidative stress by modifying thiol groups in microbial proteins and small molecules, effectively inhibiting a wide range of Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[1][2] Its broad-spectrum efficacy and natural origin make it an attractive candidate for topical antimicrobial therapies.

Data Presentation: Antimicrobial Efficacy of this compound

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of an antimicrobial agent's potency. The following table summarizes the reported MIC and MBC values for this compound against common skin pathogens.

MicroorganismStrainMIC (mg/mL)MBC (mg/mL)Reference
Staphylococcus aureus (MRSA)Clinical Isolate5.25.0[3]
Staphylococcus aureusATCC 259370.655.0[3]
Escherichia coliK121.15 mM-[4]
Campylobacter jejuniMultiple Isolates1.5 - 3.0 µM (acrolein)-[5]
Campylobacter coliMultiple Isolates1.5 - 3.0 µM (acrolein)-[5]

Experimental Protocols

Production and Purification of this compound

This protocol describes the production of this compound from Lactobacillus reuteri cultures.

Materials:

  • Lactobacillus reuteri strain (e.g., ATCC PTA-6475)

  • de Man, Rogosa and Sharpe (MRS) broth

  • Glycerol (sterile)

  • Sodium phosphate buffer (50 mM, pH 7.4)

  • Centrifuge

  • Incubator (37°C)

  • Spectrophotometer

Procedure:

  • Culture Preparation: Inoculate L. reuteri in MRS broth and incubate anaerobically at 37°C for 16-18 hours.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 5000 x g for 10 minutes.

  • Washing: Wash the cell pellet twice with 50 mM sodium phosphate buffer (pH 7.4).

  • Resuspension: Resuspend the washed cell pellet in a sterile 250 mM glycerol solution.

  • Biotransformation: Incubate the cell suspension at 37°C for 2 hours to allow the conversion of glycerol to this compound.

  • Purification: Centrifuge the suspension to pellet the cells. The resulting supernatant contains the this compound solution. For higher purity, the supernatant can be filter-sterilized through a 0.22 µm filter.

  • Quantification: Determine the concentration of 3-HPA in the supernatant using a colorimetric assay or HPLC.[6][7]

Formulation of this compound Topical Preparations

The following are representative protocols for a hydrogel and a cream formulation. The final concentration of this compound should be optimized based on the desired antimicrobial activity and stability.

Materials:

  • This compound solution (as prepared in 3.1)

  • Carbomer 940

  • Glycerin

  • Triethanolamine

  • Purified water

  • Preservative (e.g., methylparaben, propylparaben)

Procedure:

  • Carbomer Dispersion: Disperse Carbomer 940 in purified water with constant stirring until a uniform, lump-free dispersion is obtained.

  • Addition of Humectant: Add glycerin to the carbomer dispersion and mix well.

  • Incorporation of this compound: Slowly add the this compound solution to the gel base with continuous mixing.

  • Neutralization: Adjust the pH of the gel to a skin-friendly range (typically 5.5-6.5) by adding triethanolamine dropwise while stirring. The gel will thicken upon neutralization.

  • Preservation: If required, add a suitable preservative system.

  • Final Mixing: Mix until a homogenous, transparent gel is formed.

Materials:

  • Oil Phase:

    • Cetyl alcohol

    • Stearic acid

    • Mineral oil

  • Aqueous Phase:

    • This compound solution

    • Glycerin

    • Polysorbate 80

    • Purified water

    • Preservative (e.g., phenoxyethanol)

Procedure:

  • Phase Preparation: Heat the oil phase components to 70-75°C in a suitable vessel. In a separate vessel, heat the aqueous phase components (except this compound) to 70-75°C.

  • Emulsification: Add the aqueous phase to the oil phase with continuous homogenization until a uniform emulsion is formed.

  • Cooling: Allow the emulsion to cool down to below 40°C with gentle stirring.

  • This compound Incorporation: Add the this compound solution to the cooled cream base and mix thoroughly.

  • Final Adjustments: Adjust the final weight with purified water if necessary and mix until a smooth, homogenous cream is obtained.

Antimicrobial Efficacy Testing: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of the formulated this compound topical.

Materials:

  • Test microorganism (e.g., S. aureus, E. coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer

  • This compound topical formulation

  • Positive control (e.g., standard antibiotic ointment)

  • Placebo formulation (without this compound)

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an MHA plate using a sterile cotton swab.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Sample Application: Fill the wells with the this compound topical formulation, positive control, and placebo.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone indicates greater antimicrobial activity.

Stability Testing of this compound Formulations

Stability testing is crucial to determine the shelf-life and storage conditions of the topical product.

Parameters to Evaluate:

  • Physical Stability: Appearance, color, odor, pH, viscosity, and phase separation.

  • Chemical Stability: Quantification of this compound content over time using a validated HPLC method.

  • Microbiological Stability: Efficacy of the preservative system.

Procedure:

  • Sample Storage: Store the formulated this compound topical in its final packaging at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) as per ICH guidelines.[2][8]

  • Time Points: Analyze the samples at specified time intervals (e.g., 0, 1, 3, and 6 months).

  • Analysis:

    • Physical Evaluation: Visually inspect the samples for any changes in appearance, color, and odor. Measure the pH and viscosity using appropriate instruments.

    • Chemical Analysis: Develop and validate a stability-indicating HPLC method to quantify the concentration of 3-HPA in the formulation. An example of an HPLC method for an aldehyde-containing topical could involve a C18 column with a mobile phase of methanol and water.[1][9]

    • Microbiological Testing: Perform microbial limit tests and preservative efficacy testing at the beginning and end of the study.

Visualizations

Experimental_Workflow cluster_production This compound Production cluster_formulation Topical Formulation cluster_testing Efficacy & Stability Testing p1 Culture L. reuteri p2 Harvest & Wash Cells p1->p2 p3 Glycerol Biotransformation p2->p3 p4 Purification & Quantification p3->p4 f1 Hydrogel Formulation p4->f1 Incorporate This compound f2 Cream Formulation p4->f2 Incorporate This compound t1 Antimicrobial Efficacy (Agar Well Diffusion) f1->t1 t2 Physical Stability f1->t2 t3 Chemical Stability (HPLC) f1->t3 t4 Microbiological Stability f1->t4 f2->t1 f2->t2 f2->t3 f2->t4

Caption: Experimental workflow for this compound production, formulation, and testing.

Signaling_Pathway This compound This compound (3-HPA) Thiol_Groups Microbial Thiol Groups (Proteins, Small Molecules) This compound->Thiol_Groups Modification Oxidative_Stress Induction of Oxidative Stress Thiol_Groups->Oxidative_Stress Inhibition Inhibition of Microbial Growth Oxidative_Stress->Inhibition

Caption: Proposed antimicrobial mechanism of action for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reuterin Production in Lactobacillus reuteri

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lactobacillus reuteri to optimize reuterin production.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments.

Issue 1: Low or No this compound Yield

Possible Causes and Solutions:

  • Sub-optimal Glycerol Concentration: The concentration of glycerol, the substrate for this compound production, is a critical factor. Both insufficient and excessive concentrations can limit the yield.[1]

    • Recommendation: Optimize the initial glycerol concentration. Studies have shown that concentrations between 100 mmol/L and 350 mmol/L are often effective.[1][2] High glycerol concentrations can inhibit the activity of glycerol dehydratase, the key enzyme in this compound synthesis.[2][3]

  • Incorrect pH of the Medium: The pH of the conversion medium significantly influences the activity of glycerol dehydratase.

    • Recommendation: The optimal pH for this compound production is generally in the neutral to slightly acidic range, typically between 6.0 and 7.2.[1][4] The ideal pH can be strain-dependent, so it is advisable to perform a pH optimization experiment for your specific L. reuteri strain.[1]

  • Non-ideal Temperature: Temperature affects both the enzymatic conversion rate and the stability of this compound.

    • Recommendation: The optimal temperature for glycerol to this compound conversion by L. reuteri is generally between 20°C and 37°C.[1][4] Temperatures above this range can lead to decreased this compound stability, while lower temperatures may slow down the conversion rate.[1][2]

  • Inadequate Biomass Concentration: The amount of bacterial cells (biomass) directly impacts the total amount of enzyme available for conversion.

    • Recommendation: Increasing the biomass concentration can lead to higher this compound yields. Optimal concentrations have been reported to be around 21-25 g/L (dry weight).[1]

  • Sub-optimal Incubation Time: The conversion of glycerol to this compound is a time-dependent process.

    • Recommendation: Monitor this compound production over a time course to determine the optimal incubation period. Peak production is often observed within the first few hours of incubation.[1][5]

  • Inappropriate Gaseous Environment: this compound production is favored under anaerobic conditions.[1][2]

    • Recommendation: Ensure anaerobic or microaerobic conditions during the glycerol conversion step. This can be achieved by using anaerobic jars or sparging the medium with an inert gas like nitrogen. While some studies show production under aerobic conditions, anaerobic conditions are generally preferred.[5]

  • Presence of Excess Glucose: Glucose metabolism can compete with the this compound production pathway for essential cofactors like NAD+.[1]

    • Recommendation: If using a two-step process, ensure that the resting cells are washed and resuspended in a medium with glycerol as the primary carbon source, with minimal or no glucose present during the conversion phase.[6]

Issue 2: Inconsistent this compound Yields Between Experiments

Possible Causes and Solutions:

  • Variability in Culture Age: The physiological state of the L. reuteri cells at the time of harvesting can affect their enzymatic activity.

    • Recommendation: Standardize the growth phase from which you harvest the cells. Cells harvested in the late logarithmic or early stationary phase often exhibit high activity.[1]

  • Lack of Vitamin B12: The glycerol dehydratase of L. reuteri is a coenzyme B12-dependent enzyme.[1]

    • Recommendation: Ensure that the growth medium for L. reuteri is supplemented with Vitamin B12, or that the chosen strain is capable of synthesizing it. The addition of Vitamin B12 during the conversion step can also enhance this compound production.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound production in Lactobacillus reuteri?

A1: this compound (3-hydroxypropionaldehyde or 3-HPA) is produced from glycerol through a single enzymatic step catalyzed by the coenzyme B12-dependent glycerol dehydratase.[1][8] This enzyme is encoded by the pdu-cbi-cob-hem gene cluster.[9] Under anaerobic conditions, L. reuteri can further metabolize this compound to 1,3-propanediol (1,3-PDO) to regenerate NAD+.[8][9]

Reuterin_Production_Pathway Glycerol Glycerol This compound This compound (3-HPA) Glycerol->this compound Glycerol Dehydratase (Coenzyme B12-dependent) PDO 1,3-Propanediol This compound->PDO 1,3-Propanediol Dehydrogenase

Glycerol to this compound Metabolic Pathway.

Q2: How can I quantify the amount of this compound produced?

A2: There are two common methods for this compound quantification:

  • Colorimetric Assay: This method is based on the reaction of this compound with tryptophan or other reagents to produce a colored compound that can be measured spectrophotometrically at a specific wavelength (e.g., 560 nm).[5][10] This method is relatively simple and high-throughput.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more direct and accurate quantification of this compound.[11][12] It can separate this compound from other compounds in the sample, offering higher specificity.

Q3: Does co-cultivation with other microorganisms affect this compound production?

A3: Yes, studies have shown that co-cultivating L. reuteri with other bacteria, such as Escherichia coli, can significantly increase this compound production.[13][14] The exact mechanism is still under investigation but appears to involve direct cell-to-cell contact.[14] This suggests that interactions within a complex microbial community can stimulate this compound synthesis.

Q4: What is the optimal temperature for this compound production?

A4: The optimal temperature for this compound production can vary slightly between different L. reuteri strains but generally falls within the range of 20°C to 37°C.[1][4] One study found the highest this compound yield at 25°C, with a sharp decrease at higher temperatures.[1] It is important to note that higher temperatures can also lead to the spontaneous dehydration of this compound to the more toxic compound acrolein.[2]

Quantitative Data Summary

The following tables summarize quantitative data on the key factors influencing this compound production yield.

Table 1: Effect of Glycerol Concentration on this compound Yield

L. reuteri StrainInitial Glycerol (mmol/L)This compound Yield/ProductionReference
DPC16300Highest Yield (61.3%)[1]
DPC16350Predicted Maximum Concentration[1]
ATCC 53608100Highest Production[2]
DSM 20016100Highest Production[2]
INIA P572100-500Highest Concentration (4.42-4.71 µmol/g)[12]

Table 2: Effect of pH on this compound Production

L. reuteri StrainOptimal pHThis compound ProductionReference
DPC166.2Highest Yield[1]
DPC167.2High Production[1]
Not Specified6.5Maximum Production[4]
LR16.2 - 6.4Highest Production[15]

Table 3: Effect of Temperature on this compound Production

L. reuteri StrainOptimal Temperature (°C)This compound Yield/ProductionReference
DPC1625Peak Yield (50.8%)[1]
Not Specified30 - 37Maximized Productivity[4]
WBB0520Highest Production (~120 mM)[5]

Experimental Protocols

Protocol 1: Two-Step this compound Production

This protocol describes a common method for producing this compound using resting cells of L. reuteri.

Two_Step_Reuterin_Production cluster_growth Step 1: Biomass Production cluster_conversion Step 2: Glycerol Conversion A Inoculate L. reuteri in MRS broth B Incubate anaerobically at 37°C for 18-24h A->B C Harvest cells by centrifugation B->C D Wash cells with phosphate buffer C->D E Resuspend cells in glycerol solution (e.g., 300 mM) D->E Transfer washed cells F Incubate at optimal temperature (e.g., 25-37°C) for 1-4h E->F G Separate cells from supernatant by centrifugation/filtration F->G H Quantify this compound in the supernatant G->H

Workflow for two-step this compound production.

Methodology:

  • Biomass Production:

    • Inoculate L. reuteri into a suitable growth medium such as MRS broth.[11]

    • Incubate the culture under anaerobic conditions at 37°C for 18-24 hours or until the desired growth phase is reached.[4][11]

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).[10]

    • Wash the cell pellet twice with a sterile phosphate buffer (e.g., 50 mM, pH 7.0) to remove residual growth medium.[10]

  • Glycerol Conversion:

    • Resuspend the washed cell pellet in a sterile glycerol solution. The concentration of glycerol and biomass should be optimized for the specific strain.[1][10]

    • Incubate the cell suspension at the optimal temperature and pH for the desired duration under anaerobic conditions.[1]

    • After incubation, separate the cells from the supernatant by centrifugation or filtration (0.22 µm filter).[10]

    • The resulting cell-free supernatant contains the produced this compound and can be used for quantification or downstream applications.

Protocol 2: Colorimetric Quantification of this compound

This protocol provides a general procedure for the colorimetric determination of this compound concentration.

Methodology:

  • Mix a sample of the this compound-containing supernatant with a solution of tryptophan in hydrochloric acid.[5]

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).[5]

  • Measure the absorbance of the resulting colored solution at 560 nm using a spectrophotometer.[5][10]

  • Determine the this compound concentration by comparing the absorbance to a standard curve prepared with known concentrations of a this compound standard or acrolein.

References

Impact of pH and temperature on Reuterin stability and activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reuterin. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to have lost its antimicrobial activity. What are the optimal storage conditions to maintain stability?

A1: this compound stability is highly dependent on temperature. For long-term storage, it is recommended to store this compound solutions at low temperatures. At -20°C, this compound (in the form of 3-hydroxypropionaldehyde or 3-HPA) has been shown to be stable for at least 35 days, after which a slow decrease in concentration may be observed[1][2][3][4]. For shorter periods, storage at 4°C is also effective, with studies showing stability for at least 6 months in water[1]. Repeated freeze-thaw cycles should be avoided as they can lead to a gradual decrease in 3-HPA concentration[1][2][3]. The stability of this compound is also influenced by the storage medium; it is more stable in aqueous solutions compared to complex media like milk or MRS broth[5][6].

Q2: I am observing variable antimicrobial activity in my experiments. How does pH affect the stability and activity of this compound?

A2: this compound exhibits antimicrobial activity over a broad pH range[7][8]. However, its stability can be affected by pH. This compound is more stable in acidic to neutral conditions. One study noted that at 37°C, 3-HPA at pH 2 was more stable than at pH 6.5, while it degraded almost immediately at pH 11[5]. The antimicrobial activity of this compound solutions, however, has been reported to be pH-independent in the range of 4.6 to 6.5[7]. It is important to consider that the pH of your experimental medium can influence the growth of the target microorganism, which in turn can affect the apparent activity of this compound[9].

Q3: At what temperature should I conduct my this compound activity assays for optimal results?

A3: The optimal temperature for this compound activity assays depends on the target microorganism and the specific experimental goals. While this compound production by Lactobacillus reuteri is often optimal around 37°C[10], the inhibitory effect of already produced this compound on target organisms like Escherichia coli has been shown to increase with rising temperatures in the range of 10-30°C[11]. However, higher temperatures (e.g., 37°C and 40°C) can also lead to increased degradation of 3-HPA to acrolein[4][5]. Therefore, it is crucial to maintain a consistent and controlled temperature throughout your experiments to ensure reproducible results. Most antimicrobial susceptibility tests, such as the Minimum Inhibitory Concentration (MIC) assay, are typically performed at the optimal growth temperature of the test microorganism, which is often 37°C for many pathogens[8].

Q4: I am having trouble reproducing my Minimum Inhibitory Concentration (MIC) results for this compound. What are some common pitfalls?

A4: Reproducibility issues in MIC assays with this compound can arise from several factors. One critical aspect is the high reactivity of this compound's aldehyde group, which can interact with components of the culture medium, particularly those containing free sulfhydryl or amino groups[9][12]. This can reduce the effective concentration of free this compound. It has been observed that only about 30% of this compound may remain free after 24 hours of incubation in a complex medium at 37°C[9]. To minimize this, using a defined minimal medium for your assays can be beneficial. Additionally, ensure that your this compound stock solution is properly quantified before each experiment, as its concentration can change over time, even with proper storage. Finally, variations in the inoculum size and the physiological state of the test bacteria can also significantly impact MIC values[9].

Data on this compound Stability and Activity

Table 1: Impact of Temperature on this compound Stability
TemperatureDurationRemaining 3-HPA ConcentrationSource
-20°C35 daysStable[1][2][3]
4°C4 weeksVery little degradation[4]
4°C150 daysNo change in composition[1]
21°C15 days>90% decrease (in stirred yogurt)[5]
37°C & 40°CNot specifiedGreater degradation to acrolein[4][5]
100°C30 minutesNo relevant influence on antimicrobial activity of supernatant[3]
Table 2: Impact of pH on this compound Stability
pHTemperatureDurationObservationSource
237°CNot specifiedMore stable than at pH 6.5[5]
6.537°CNot specifiedLess stable than at pH 2[5]
1137°CNot specifiedDegraded immediately[5]
Table 3: Antimicrobial Activity (MIC) of this compound Against Various Bacteria
Bacterial SpeciesMIC Range (mM)Source
Lactobacillus reuteri30 - 50[9][13]
Other Lactobacilli15 - 40[9]
Escherichia coli7 - 15[9]
Bacteroides vulgatus< 1.9[9]
Clostridium difficile< 1.9[9]
Bifidobacterium species1.9 - 3.8[9]
Staphylococcus aureusNot specified[1][2][3]
Streptococcus agalactiaeNot specified[1][2][3]
Staphylococcus epidermidisNot specified[1][2][3]

Experimental Protocols

Protocol 1: Determining this compound Stability

This protocol outlines a method to assess the stability of a this compound solution under different pH and temperature conditions.

Materials:

  • This compound solution of known concentration

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9)

  • Sterile, nuclease-free water

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C)

  • HPLC system with a suitable column (e.g., Aminex HPX-87H) for 3-HPA quantification[1] or a spectrophotometer for colorimetric quantification.

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Aliquot the this compound solution into microcentrifuge tubes. For pH stability testing, dilute the this compound solution in the different pH buffers to a final desired concentration. For temperature stability testing, use a single buffer (e.g., pH 7).

  • Incubation: Place the tubes in the respective incubators or water baths for the desired time points (e.g., 0, 1, 6, 12, 24, 48 hours).

  • Sample Collection: At each time point, remove one tube from each condition and immediately store it at -20°C to halt any further degradation until analysis.

  • Quantification:

    • HPLC Method: Thaw the samples and analyze the concentration of 3-HPA using an HPLC system[1]. An Aminex HPX-87H column with a mobile phase of 0.004 M H₂SO₄ at 60°C and a flow rate of 0.6 ml/min can be used[1].

    • Colorimetric Method: A colorimetric assay based on the reaction of acrolein (formed from this compound dehydration) with tryptophan can also be used. Mix the sample with a tryptophan solution and concentrated HCl, incubate, and measure the absorbance at 560 nm[10]. A standard curve with acrolein should be prepared[10].

  • Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a broth microdilution method to determine the MIC of this compound against a specific bacterium[8].

Materials:

  • This compound solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium for the test microorganism

  • Overnight culture of the test microorganism

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: Grow the test microorganism overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution: In the first column of the 96-well plate, add the this compound solution to the broth to achieve the highest desired concentration. Perform two-fold serial dilutions across the plate by transferring half the volume from one well to the next. The last column should contain only broth and inoculum as a positive growth control. A well with only broth can serve as a negative control (sterility control).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at the optimal growth temperature for the test microorganism (e.g., 37°C) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Signaling Pathways and Experimental Workflows

This compound-Induced Oxidative Stress Signaling Pathway

This compound's antimicrobial activity is largely attributed to its ability to induce oxidative stress within target cells. The aldehyde group of 3-HPA is highly reactive and can readily interact with intracellular thiol groups, such as those in glutathione and cysteine residues of proteins[12][14]. This depletion of the cellular antioxidant pool leads to an increase in reactive oxygen species (ROS), causing damage to DNA, proteins, and lipids, ultimately leading to cell death. In bacteria like E. coli, this oxidative stress activates the OxyR regulon, a protective mechanism against oxidative damage[14].

Reuterin_Oxidative_Stress This compound This compound (3-HPA) Thiol_Groups Intracellular Thiol Groups (e.g., Glutathione, Cysteine) This compound->Thiol_Groups interacts with ROS Increased Reactive Oxygen Species (ROS) Thiol_Groups->ROS depletion leads to Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage causes OxyR OxyR Regulon Activation (in E. coli) ROS->OxyR activates Cell_Death Cell Death Cellular_Damage->Cell_Death leads to

Caption: this compound-induced oxidative stress pathway.

Experimental Workflow for this compound Stability and Activity Testing

The following diagram illustrates a typical workflow for assessing the stability and antimicrobial activity of a this compound solution.

Experimental_Workflow cluster_prep Preparation cluster_stability Stability Assay cluster_activity Activity Assay Reuterin_Prep Prepare this compound Solution Quantification1 Initial Quantification (HPLC or Colorimetric) Reuterin_Prep->Quantification1 Incubation Incubate at various pH and Temperatures Quantification1->Incubation MIC_Assay Perform MIC Assay Quantification1->MIC_Assay Time_Points Collect Samples at Time Points Incubation->Time_Points Quantification2 Quantify Remaining this compound Time_Points->Quantification2 Results Determine MIC Value MIC_Assay->Results

Caption: Workflow for this compound stability and activity assays.

References

Technical Support Center: Enhancing Reuterin Stability in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with reuterin. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound in various food systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in food a concern?

This compound is a potent, broad-spectrum antimicrobial compound produced by certain strains of Limosilactobacillus reuteri from glycerol. It is a dynamic system of inter-converting chemical species, primarily 3-hydroxypropionaldehyde (3-HPA), its hydrate, and its dimer.[1][2] Its efficacy as a natural food preservative is significant; however, its high reactivity can lead to instability in complex food matrices, diminishing its antimicrobial activity and potentially forming undesirable byproducts like acrolein.[3]

Q2: What are the primary factors that influence the stability of this compound?

The stability of this compound is significantly affected by several factors:

  • Temperature: Higher temperatures accelerate the degradation of this compound, particularly the conversion of 3-HPA to acrolein.[3] Storage at refrigerated or frozen temperatures is recommended to maintain stability.

  • pH: this compound is more stable in acidic conditions. As the pH increases towards neutral and alkaline, the rate of degradation increases.

  • Food Matrix Composition: The components of the food matrix can interact with this compound. For instance, in dairy products, this compound can react with proteins, leading to a loss of activity.[4]

  • Presence of Oxygen: While this compound production is an anaerobic process, the presence of oxygen can influence the stability of the final product in the food matrix.

Q3: What is acrolein and why is its formation from this compound a concern?

Acrolein is a highly reactive and toxic aldehyde that can be formed from the dehydration of 3-HPA, the main component of this compound.[5][6] Its formation is a concern due to its potential toxicity and its impact on the sensory properties of food.[3] The conversion of 3-HPA to acrolein is favored at higher temperatures and neutral to alkaline pH.[3]

Troubleshooting Guide

Issue 1: Rapid loss of this compound activity in a liquid food matrix.

Possible Causes:

  • High storage temperature: Elevated temperatures significantly accelerate this compound degradation.

  • Unfavorable pH: A neutral or alkaline pH of the food matrix can lead to rapid degradation.

  • Interaction with matrix components: Components like proteins with free amino groups can react with the aldehyde group of 3-HPA.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the product is stored at recommended refrigerated (4°C) or frozen (-20°C) temperatures.[7][8]

  • Measure and Adjust pH: If the food matrix allows, adjust the pH to a more acidic range (ideally below 6.0).

  • Consider Encapsulation: Encapsulating the this compound can create a protective barrier, preventing direct interaction with reactive components in the food matrix.

Issue 2: Inconsistent this compound stability between different batches of the same food product.

Possible Causes:

  • Variability in raw material composition: Minor changes in the composition of raw materials (e.g., protein content in milk) can affect this compound stability.

  • Inconsistent processing parameters: Variations in processing temperature or time can lead to different levels of this compound degradation.

  • Inaccurate quantification: The method used to measure this compound concentration may not be robust, leading to perceived instability.

Troubleshooting Steps:

  • Standardize Raw Materials: Implement stricter quality control for incoming raw materials to ensure consistency.

  • Monitor and Control Processing: Tightly control processing parameters such as temperature and duration.

  • Validate Analytical Methods: Ensure that the analytical method for this compound quantification is validated for the specific food matrix to obtain accurate and reproducible results.

Issue 3: Formation of off-flavors or undesirable color changes in the food product.

Possible Causes:

  • Acrolein formation: The degradation of this compound to acrolein can contribute to pungent off-flavors.[3]

  • Maillard-type reactions: The aldehyde group of 3-HPA can participate in Maillard reactions with amino acids, leading to browning and flavor changes.

  • Interaction with other ingredients: this compound may react with other food components, leading to the formation of colored compounds.

Troubleshooting Steps:

  • Control Temperature and pH: Minimize the conditions that favor acrolein formation (high temperature and neutral/alkaline pH).

  • Utilize Scavengers: In some applications, the use of GRAS (Generally Recognized As Safe) status aldehyde-scavenging compounds could be explored, though this requires careful consideration of regulatory aspects and potential impact on the food product.

  • Encapsulation: As a physical barrier, encapsulation can prevent this compound from participating in unwanted reactions.

Strategies to Improve this compound Stability

Encapsulation

Encapsulation is a highly effective strategy to protect this compound from the surrounding environment, thereby enhancing its stability.

  • Mechanism: A protective barrier is created around the this compound, preventing its interaction with destabilizing factors in the food matrix.

  • Common Materials:

    • Alginate: A widely used polysaccharide that forms a gel in the presence of calcium ions.

    • Guar Gum: A galactomannan polysaccharide that can be used in combination with alginate to improve encapsulation efficiency.[9]

    • Proteins: Pea and rice proteins have been shown to be effective encapsulation materials.[10]

    • Inulin: A prebiotic fiber that can be used in conjunction with proteins in encapsulation formulations.[10]

Experimental Workflow for this compound Encapsulation:

G prep_this compound Prepare this compound Solution mix Mix this compound and Encapsulating Agent prep_this compound->mix prep_encap Prepare Encapsulating Agent (e.g., Alginate-Guar Gum Solution) prep_encap->mix extrude Extrude Mixture into Calcium Chloride Solution mix->extrude form_beads Formation of Calcium Alginate Beads extrude->form_beads wash Wash and Collect Beads form_beads->wash dry Dry Beads (Optional) wash->dry store Store Encapsulated this compound dry->store

Caption: Workflow for this compound encapsulation using the extrusion method.

Control of Environmental Factors

Optimizing the environmental conditions of the food matrix is a fundamental approach to enhancing this compound stability.

ParameterRecommended ConditionRationale
Temperature 4°C or -20°CReduces the rate of chemical degradation, including the conversion to acrolein.[7][8]
pH Acidic (pH < 6.0)This compound is more stable at lower pH values.
In Situ Production

Introducing this compound-producing L. reuteri strains directly into the food product along with glycerol allows for the in situ production of this compound. This can sometimes be more effective than adding purified this compound, as the antimicrobial is produced gradually and may be consumed before significant degradation occurs.

Quantitative Data on this compound Stability

Table 1: Effect of Temperature on this compound (3-HPA) Stability

TemperatureMatrixDuration3-HPA RetentionReference
-20°CAqueous Solution35 daysStable[7][8]
4°CAqueous Solution4 weeksMinimal degradation
21°CStirred Yogurt15 days>90% decrease
37°CAqueous Solution-Increased degradation to acrolein
100°CMRS Broth1 hourSignificant reduction

Table 2: Effect of pH on this compound (3-HPA) Stability

pHMatrixObservationReference
2.0Aqueous SolutionMore stable than at higher pH
6.5Aqueous SolutionLess stable than at pH 2.0
11.0Aqueous SolutionImmediate degradation

Experimental Protocols

Protocol 1: Quantification of this compound (Colorimetric Method)

This method is based on the reaction of 3-HPA with tryptophan to produce a colored compound.

Materials:

  • Sample containing this compound

  • 95% Ethanol

  • 0.1 M Tryptophan solution (dissolved in 0.05 M HCl)

  • 35% Hydrochloric acid (HCl)

  • Spectrophotometer

Procedure:

  • Mix 500 µL of the filtered sample solution with 350 µL of 95% ethanol and 150 µL of 0.1 M tryptophan solution.[11]

  • Add 2.0 mL of 35% HCl to the mixture.[11]

  • Incubate the mixture at 40°C for 30 minutes in a water bath.[11]

  • Measure the absorbance at 560 nm using a spectrophotometer.[11]

  • Quantify the this compound concentration by comparing the absorbance to a standard curve prepared with acrolein, assuming a 1:1 molar conversion of this compound to acrolein.[11]

Protocol 2: Encapsulation of this compound in Alginate-Guar Gum Beads

Materials:

  • This compound solution

  • 2% (w/v) Sodium alginate solution

  • 0.4% (w/v) Guar gum solution

  • Calcium chloride (CaCl₂) solution

  • Peristaltic pump

  • Concentric two-fluid glass nozzle with air atomization

Procedure:

  • Prepare the encapsulation solution by mixing the this compound solution with the sodium alginate and guar gum solution (e.g., 20:80 v/v).[9]

  • Use a peristaltic pump to infuse the aqueous solution of sodium alginate-guar gum and this compound through a concentric two-fluid glass nozzle with air atomization into a CaCl₂ solution.[9]

  • Allow the resulting microcapsules to harden in the CaCl₂ solution.

  • Collect the microcapsules by filtration and wash them with sterile distilled water.

  • The encapsulated this compound can be used immediately or dried for storage.

Visualizations

This compound Degradation Pathway

G This compound This compound (3-HPA, Hydrate, Dimer) Acrolein Acrolein This compound->Acrolein Dehydration (favored by high temp & pH) SchiffBase Schiff Base (with Proteins) This compound->SchiffBase Reaction with Amino Groups Other Other Degradation Products This compound->Other

Caption: Primary degradation pathways of this compound in food matrices.

Logical Relationship for Troubleshooting this compound Instability

G Instability This compound Instability Observed Temp High Temperature? Instability->Temp pH Unfavorable pH? Instability->pH Matrix Reactive Matrix? Instability->Matrix ActionTemp Lower Storage/Processing Temp Temp->ActionTemp ActionpH Adjust pH pH->ActionpH ActionMatrix Encapsulate this compound Matrix->ActionMatrix

Caption: Decision tree for troubleshooting this compound instability.

References

Optimizing glycerol concentration for maximal Reuterin output

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing glycerol concentration for maximal reuterin output from Lactobacillus reuteri.

Frequently Asked Questions (FAQs)

Q1: What is the optimal glycerol concentration for maximal this compound production?

A1: The optimal initial glycerol concentration for maximal this compound production typically falls in the range of 100 mM to 350 mM.[1][2] For instance, with L. reuteri DPC16, the highest this compound yield was achieved with an initial glycerol concentration of 300 mmol/L.[1] It is important to note that concentrations above a certain level can become inhibitory to the cells, leading to a decline in this compound production.[1][3]

Q2: How does pH influence this compound production?

A2: pH is a critical factor in this compound production. The optimal pH for the conversion of glycerol to this compound by L. reuteri is generally between 6.0 and 7.2.[1][4] For example, with L. reuteri DPC16, the optimal pH for producing this compound was determined to be 7.2.[1]

Q3: What is the ideal temperature for the bioconversion of glycerol to this compound?

A3: The optimal temperature for this compound production can vary between different L. reuteri strains but is generally in the range of 20°C to 37°C.[1][5] For L. reuteri DPC16, the optimal temperature for the bioconversion of glycerol to this compound was found to be 25°C.[1]

Q4: How does biomass concentration affect this compound yield?

A4: this compound production generally increases with higher biomass concentrations up to an optimal point. For L. reuteri DPC16, the peak this compound production occurred at a biomass concentration of 21 g/L.[1]

Q5: What is the typical incubation time for maximal this compound output?

A5: The optimal incubation time for this compound production is typically between 1 to 2 hours.[1][3] Longer incubation times do not necessarily lead to higher yields and can sometimes result in a decrease in this compound concentration.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No this compound Yield Suboptimal glycerol concentration.Optimize the initial glycerol concentration, testing a range between 100 mM and 350 mM.[1][2]
Incorrect pH of the reaction mixture.Adjust the pH of the glycerol solution to the optimal range for your L. reuteri strain (typically pH 6.0-7.2).[1][4]
Suboptimal incubation temperature.Ensure the incubation temperature is within the optimal range for your strain (e.g., 25°C for L. reuteri DPC16).[1]
Insufficient biomass.Increase the concentration of L. reuteri cells in the reaction. An optimal biomass concentration for L. reuteri DPC16 was found to be 21 g/L.[1]
Inappropriate culture age.Harvest cells for the bioconversion reaction during the late exponential or early stationary phase of growth (e.g., around 20 hours for L. reuteri DPC16).[1]
Decreased this compound Yield Over Time This compound toxicity to the cells.Consider implementing a continuous removal technique for this compound as it is formed to prevent accumulation to toxic levels.[1]
Depletion of glycerol substrate.Ensure sufficient initial glycerol concentration or consider a fed-batch strategy.
Inconsistent Results Variability in experimental conditions.Strictly control all experimental parameters, including glycerol concentration, pH, temperature, biomass, and incubation time.
Strain viability and activity.Ensure the use of a healthy and active L. reuteri culture.

Data Presentation

Table 1: Optimal Conditions for this compound Production by L. reuteri DPC16

ParameterOptimal ValueReference
Initial Glycerol Concentration300 - 350 mmol/L[1]
pH6.8 - 7.2[1]
Temperature25°C[1]
Biomass Concentration21 - 25 g/L[1]
Incubation Time1 - 2 hours[1]
Culture Age for Harvesting20 - 24 hours[1]

Table 2: Effect of Glycerol Concentration on this compound Production in Cheese

Glycerol Concentration (mM)Maximum this compound Concentration (µmol/g on Day 1)Reference
501.05[6]
1004.42 - 4.71[6]
2004.42 - 4.71[6]
5004.42 - 4.71[6]

Experimental Protocols

Protocol 1: Two-Step Process for this compound Production using Resting Cells of L. reuteri

This protocol is based on the methodology described for L. reuteri DPC16.[1]

Step 1: Cell Cultivation and Harvesting

  • Inoculate L. reuteri in a suitable growth medium (e.g., MRS broth).

  • Incubate anaerobically at the optimal growth temperature for the strain (e.g., 37°C) for a specific duration to reach the desired growth phase (e.g., 20-24 hours).

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer).

Step 2: Glycerol Bioconversion

  • Resuspend the washed cell pellet in a glycerol solution of the desired concentration (e.g., 300 mmol/L).

  • Adjust the pH of the cell suspension to the optimal level (e.g., pH 6.2-7.2).

  • Incubate the suspension at the optimal temperature for bioconversion (e.g., 25-30°C) for the determined optimal time (e.g., 1-2 hours).

  • Separate the cells from the supernatant by centrifugation.

  • The supernatant contains the produced this compound and can be used for quantification and further experiments.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_bioconversion Bioconversion cluster_analysis Analysis Inoculation Inoculate L. reuteri Incubation Anaerobic Incubation Inoculation->Incubation Harvesting Harvest Cells (Centrifugation) Incubation->Harvesting Washing Wash Cell Pellet Harvesting->Washing Resuspension Resuspend in Glycerol Solution Washing->Resuspension pH_Adjustment Adjust pH Resuspension->pH_Adjustment Incubation_Conversion Incubate at Optimal Temperature pH_Adjustment->Incubation_Conversion Separation Separate Supernatant Incubation_Conversion->Separation Quantification Quantify this compound Separation->Quantification

Caption: Experimental workflow for this compound production.

Logical_Relationships Reuterin_Output Maximal this compound Output Glycerol_Conc Glycerol Concentration (100-350 mM) Glycerol_Conc->Reuterin_Output pH pH (6.0-7.2) pH->Reuterin_Output Temperature Temperature (20-37°C) Temperature->Reuterin_Output Biomass Biomass Concentration Biomass->Reuterin_Output Incubation_Time Incubation Time (1-2 hours) Incubation_Time->Reuterin_Output Culture_Age Culture Age Culture_Age->Reuterin_Output

Caption: Key factors influencing maximal this compound output.

References

Validation & Comparative

Determining the Minimum Inhibitory Concentration (MIC) of Reuterin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods for determining the Minimum Inhibitory Concentration (MIC) of reuterin, a potent antimicrobial compound. It includes a comparison of its activity against key foodborne pathogens and details on its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, food science, and drug development.

Executive Summary

This compound, a broad-spectrum antimicrobial agent produced by Lactobacillus reuteri, has demonstrated significant inhibitory activity against a variety of pathogenic bacteria. This guide outlines the standardized methodologies for quantifying this activity through the determination of its Minimum Inhibitory Concentration (MIC). Presented herein are MIC data for this compound against common foodborne pathogens such as Escherichia coli, Salmonella enterica, and Campylobacter spp. While direct comparative studies with a wide range of conventional antibiotics are limited, this guide provides available data to offer a preliminary understanding of this compound's potency. Furthermore, a detailed experimental protocol for MIC determination and a diagram of this compound's proposed antimicrobial signaling pathway are provided to facilitate further research and application.

Comparison of Minimum Inhibitory Concentration (MIC)

The following tables summarize the MIC values of this compound against various pathogenic bacteria. It is important to note that a direct comparison of MIC values across different studies can be challenging due to variations in experimental conditions, including the specific strains tested, culture media, and inoculum size.

Table 1: MIC of this compound against selected pathogenic bacteria

MicroorganismStrainMIC (mM)Reference
Escherichia coliK-121.25[1]
Escherichia coliDH5α~0.9
Escherichia coliBW251131.15
Salmonella enterica serovar TyphimuriumNot specified0.4[1]
Salmonella enterica serovar EnteritidisNot specified2
Campylobacter jejuniMultiple isolates0.0015 - 0.003 (as acrolein)[2]
Campylobacter coliMultiple isolates0.0015 - 0.003 (as acrolein)[2]

Table 2: MIC of Other Antimicrobials against Salmonella enterica

Antimicrobial AgentStrainMIC (µM)Reference
Lactic AcidS. Enteritidis0.31% (v/v)
Microcin J25S. Enteritidis0.03

Table 3: MIC of Common Antibiotics against Selected Pathogens (for reference)

Note: These values are from separate studies and are not direct comparisons with this compound.

MicroorganismAntibioticMIC Range (µg/mL)
Escherichia coliCiprofloxacin≤0.06 - >8
Escherichia coliGentamicinNot specified
Salmonella spp.Gentamicin~125
Campylobacter spp.CiprofloxacinNot specified
Campylobacter spp.Erythromycin1 - 4

Experimental Protocols for MIC Determination

The following are detailed protocols for two standard methods used to determine the MIC of an antimicrobial agent.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • This compound solution of known concentration

  • Sterile diluent (e.g., phosphate-buffered saline)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound solution in the sterile broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This will bring the total volume in each well to 200 µL.

  • Controls:

    • Positive Control: A well containing only the broth medium and the bacterial inoculum (no this compound).

    • Negative Control: A well containing only the broth medium (no bacteria or this compound).

  • Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth is indicated by turbidity or a pellet at the bottom of the well.

Agar Dilution Method

This method is used to determine the MIC of an antimicrobial agent on a solid medium.

Materials:

  • Sterile petri dishes

  • Bacterial culture in the logarithmic growth phase

  • Appropriate sterile agar medium (e.g., Mueller-Hinton Agar)

  • This compound solution of known concentration

  • Sterile diluent (e.g., phosphate-buffered saline)

  • Water bath

  • Inoculator (e.g., multipoint replicator)

  • Incubator

Procedure:

  • Prepare Agar Plates: Prepare a series of agar plates each containing a different concentration of this compound. This is done by adding a specific volume of the this compound stock solution to molten agar before pouring the plates.

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation: Spot-inoculate a small volume (e.g., 1-10 µL) of the standardized bacterial suspension onto the surface of each agar plate. A multipoint replicator can be used to inoculate multiple strains simultaneously.

  • Controls:

    • Positive Control: An agar plate without this compound that is inoculated with the bacteria.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacterial colonies.

Antimicrobial Signaling Pathway of this compound

This compound's primary mechanism of antimicrobial action involves the induction of oxidative stress within the bacterial cell. This is achieved through its highly reactive aldehyde group, which readily interacts with intracellular thiol groups.

Reuterin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (3-HPA) Reuterin_in This compound (intracellular) This compound->Reuterin_in Cellular Uptake Thiol_Proteins Thiol-containing Proteins (e.g., enzymes) Protein_Dysfunction Protein Dysfunction Thiol_Proteins->Protein_Dysfunction leads to Glutathione Glutathione (GSH) ROS Reactive Oxygen Species (ROS) Generation Glutathione->ROS depletion leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Oxidative_Stress->Protein_Dysfunction Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Dysfunction->Cell_Death Reuterin_in->Thiol_Proteins interacts with Reuterin_in->Glutathione interacts with

Caption: Proposed antimicrobial signaling pathway of this compound.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture 1. Prepare Bacterial Culture (Logarithmic Phase) Inoculation 5. Inoculation with Bacteria Culture->Inoculation Reuterin_Sol 2. Prepare this compound Stock Solution Dilution 4. Serial Dilution of this compound Reuterin_Sol->Dilution Media 3. Prepare Sterile Growth Medium Media->Dilution Dilution->Inoculation Incubation 6. Incubation Inoculation->Incubation Observation 7. Visual Observation of Growth Incubation->Observation MIC_Det 8. Determine MIC Observation->MIC_Det

Caption: General experimental workflow for MIC determination.

References

A Comparative Analysis of the Antimicrobial Efficacy of Reuterin and Nisin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the antimicrobial properties of two prominent natural antimicrobial agents: Reuterin and nisin. It is intended for researchers, scientists, and drug development professionals interested in the application of these compounds for microbial control. This document synthesizes experimental data on their efficacy, mechanisms of action, and antimicrobial spectra, presenting quantitative data in accessible formats and outlining the methodologies of key experiments.

Introduction to this compound and Nisin

This compound and nisin are both naturally derived antimicrobial compounds that have garnered significant interest for their potential applications in food preservation and clinical settings.

This compound is a broad-spectrum antimicrobial substance produced by the bacterium Limosilactobacillus reuteri during the anaerobic metabolism of glycerol.[1] It is not a single compound but a dynamic, multi-component system in aqueous solutions, consisting mainly of 3-hydroxypropionaldehyde (3-HPA), its hydrate, and its dimer.[2][3] this compound is water-soluble, effective over a wide pH range, and resistant to many proteolytic and lipolytic enzymes.[1]

Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis.[4] As a member of the lantibiotics, it contains unusual amino acids like lanthionine.[4][5] Nisin is particularly effective against Gram-positive bacteria and is widely used as a food preservative (E234).[4][6] Its stability at acidic pH and heat resistance contribute to its utility in food processing.[4]

Mechanism of Antimicrobial Action

The ways in which this compound and nisin inhibit microbial growth are fundamentally different, which accounts for their distinct antimicrobial spectra.

This compound: The precise mechanism of this compound is still under investigation, but it is understood to be multifactorial. A primary hypothesis is that the highly reactive aldehyde group of 3-HPA interacts with thiol groups (-SH) in microbial proteins and small molecules like glutathione.[7][8] This interaction can induce oxidative stress, leading to the inhibition of critical enzymes, DNA damage, and ultimately cell death.[7][8] One proposed target is ribonucleotide reductase, an enzyme essential for DNA synthesis.[2] More recent studies suggest that this compound's initial action is to disrupt the cell membrane by interfering with lipid and amino acid metabolism, which then leads to a disorder in energy metabolism.[9]

Nisin: Nisin employs a dual mechanism of action against susceptible bacteria.[10] Its primary mode of attack involves binding to Lipid II, a crucial precursor molecule in the synthesis of the bacterial cell wall.[5] This binding serves two purposes: it prevents the proper formation of the cell wall and acts as a docking molecule for nisin to insert itself into the cell membrane.[10] Following this, multiple nisin molecules aggregate to form pores in the membrane, leading to the dissipation of the proton motive force and leakage of essential cellular components, ultimately causing cell death.[11][12]

Comparative Antimicrobial Spectrum

This compound is recognized for its broad-spectrum activity, while nisin is more targeted.

This compound exhibits inhibitory activity against a wide array of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as yeasts, fungi, and protozoa.[1][2][13] Notably, Gram-negative bacteria are often more sensitive to this compound than Gram-positive bacteria.[2] Many beneficial Lactobacillus species, including L. reuteri itself, show a higher resistance to this compound.[2]

Nisin , in contrast, is most effective against Gram-positive bacteria, including notorious pathogens like Listeria monocytogenes and Staphylococcus aureus.[4][14] Its activity against Gram-negative bacteria is limited due to the protective outer membrane of these organisms, which prevents nisin from reaching its target, Lipid II, in the cytoplasmic membrane.[4][10] However, the efficacy of nisin against Gram-negative bacteria can be enhanced when used in combination with agents that disrupt the outer membrane, such as chelators like EDTA or physical treatments like heat shock.[4][10][15]

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of this compound and nisin can be quantitatively compared using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

The following tables summarize published MIC and MBC values for this compound and nisin against various microorganisms. It is important to note that these values can vary based on the specific experimental conditions, such as the growth medium, pH, and incubation time.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Nisin

MicroorganismThis compound (µg/mL)Nisin (µg/mL)Reference(s)
Staphylococcus aureus (MRSA)5.251.2[16]
Staphylococcus aureus (ATCC 25937)0.65 - 5.251.2[16]
Escherichia coli7.5 - 15 mM>25 (pH 7)[17]
Lactobacillus spp.15 - 50 mM-[17]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Nisin

MicroorganismThis compound (µg/mL)Nisin (µg/mL)Reference(s)
Staphylococcus aureus (MRSA)55[16]
Staphylococcus aureus (ATCC 25937)510[16]

Synergistic Effects

The combination of this compound and nisin has been shown to produce synergistic or additive antimicrobial effects against certain bacteria, particularly Gram-positive pathogens.

  • Against Listeria monocytogenes: A significant synergistic effect has been observed when this compound is combined with nisin, leading to enhanced inactivation of this pathogen in milk.[18][19]

  • Against Staphylococcus aureus: The combination results in a slight additive or synergistic effect, proving more effective at controlling the growth of S. aureus in milk and other dairy products than either compound alone.[16][18][19][20] The simultaneous addition of both antimicrobials was found to be synergistic, with an even greater bactericidal effect observed when this compound was added a few hours after nisin.[20]

This synergistic action is particularly valuable as it can broaden the spectrum of antimicrobial activity and potentially reduce the required concentrations of each agent. However, this combined effect does not appear to enhance the activity against Gram-negative pathogens.[19]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial efficacy of compounds like this compound and nisin.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[21][22][23]

Materials:

  • 96-well microtiter plates

  • Test microorganism culture

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Antimicrobial stock solutions (this compound and nisin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism from an 18-24 hour culture on an agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[22]

  • Serial Dilution: Prepare serial twofold dilutions of the antimicrobial agents in the broth medium directly in the 96-well plate.[23] Typically, 100 µL of broth is added to each well, and then 100 µL of the antimicrobial stock solution is added to the first column and serially diluted across the plate.[24]

  • Inoculation: Add a standardized volume of the prepared inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[22]

  • Controls: Include a positive control (broth with inoculum, no antimicrobial) to verify microbial growth and a negative control (broth only) to ensure sterility.[23]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[23]

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (i.e., no bacterial growth).[23] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.[22]

Assessment of Antimicrobial Activity via Agar Well Diffusion

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a substance.[25][26][27]

Materials:

  • Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Test microorganism culture

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Antimicrobial solutions (this compound and nisin)

Procedure:

  • Inoculation: Aseptically swab the entire surface of the agar plate with a standardized suspension of the test microorganism to create a uniform lawn of bacteria.[28]

  • Well Creation: Use a sterile cork borer (typically 6-8 mm in diameter) to punch wells into the agar.[27]

  • Application of Antimicrobial: Pipette a fixed volume (e.g., 50-100 µL) of the antimicrobial solution into each well.[27]

  • Controls: Use a well with the solvent used to dissolve the antimicrobial as a negative control and a well with a known antibiotic as a positive control.[29]

  • Pre-diffusion (Optional): Allow the plates to sit at room temperature for a period (e.g., 1-2 hours) to permit the diffusion of the antimicrobial agent into the agar before incubation.

  • Incubation: Incubate the plates under conditions suitable for the test microorganism (e.g., 37°C for 18-24 hours).[26]

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.[25]

Visualizations

The following diagrams illustrate key concepts and workflows related to the antimicrobial actions of this compound and nisin.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Antimicrobial Serial Dilutions in Plate B->C D Incubate Plate (e.g., 37°C, 18-24h) C->D E Observe for Turbidity (Visual or OD600) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Synergistic_Action This compound This compound Combination This compound + Nisin This compound->Combination Nisin Nisin Nisin->Combination Target Gram-Positive Bacteria (e.g., L. monocytogenes, S. aureus) Combination->Target Acts on Effect Synergistic or Additive Inhibition/Killing Target->Effect Results in Reuterin_MoA This compound This compound (3-HPA) Thiol Thiol Groups (-SH in proteins, glutathione) This compound->Thiol Reacts with ROS Induction of Oxidative Stress (ROS) Thiol->ROS Leads to Enzyme Enzyme Inactivation (e.g., Ribonucleotide Reductase) Thiol->Enzyme Causes Damage Cellular Damage ROS->Damage Enzyme->Damage Death Cell Death Damage->Death

References

Reuterin in Animal Models: A Comparative Guide to In Vivo Efficacy and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy and safety of Reuterin in various animal models, based on available experimental data. This compound, a potent antimicrobial compound produced by Lactobacillus reuteri, has demonstrated significant therapeutic potential in preclinical studies, particularly in the contexts of inflammatory gut diseases and cancer. This document summarizes key quantitative findings, details the experimental methodologies used in these studies, and visualizes the proposed mechanisms of action.

Efficacy of this compound in Animal Models

The therapeutic effects of this compound, often administered via this compound-producing Lactobacillus reuteri strains, have been evaluated in several animal models of disease. The following tables summarize the quantitative data on its efficacy in necrotizing enterocolitis, colitis, and colorectal cancer.

Table 1: Efficacy of Lactobacillus reuteri in a Rat Model of Necrotizing Enterocolitis (NEC)

Treatment GroupIncidence of NECSurvival Rate (Day 4)Key Molecular EffectsReference
NEC (No Treatment) 78% (11/14)10.8%-[1]
NEC + L. reuteri DSM 17938 34% (9/26)68.4%Decreased TLR4 and phospho-IκB levels; Decreased IL-6, TNF-α mRNA; Increased IL-10 mRNA[1][1]
NEC + L. reuteri ATCC PTA 4659 36% (7/19)36.1%Decreased TLR4 and phospho-IκB levels; Decreased IL-6, TNF-α mRNA; Increased IL-10 mRNA[1][1]
NEC + L. reuteri (Biofilm) 18%Not Reported-[2]
NEC (No Treatment) 67%Not Reported-[2]

Table 2: Efficacy of Lactobacillus reuteri in a Mouse Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

Treatment GroupOutcome MeasuresKey Molecular EffectsReference
DSS (No Treatment) Significant weight loss, colon shortening, and histopathological damageIncreased expression of IL-6, IL-1β, TNF-α, and IL-17A[3]
DSS + L. reuteri I5007 Reduced weight loss, colon length shortening, and histopathological damage; Restored mucus layerSignificantly reduced the expression of IL-6, IL-1β, TNF-α, and IL-17A[3][3]

Table 3: Efficacy of this compound and Lactobacillus reuteri in Mouse Models of Colorectal Cancer

Animal ModelTreatmentKey FindingsMechanism of ActionReference
Colon-26 tumor-bearing BALB/c mice Intratumoral INT230-6 (a cytotoxic formulation)Significant tumor growth inhibition and increased survival compared to control.Not directly this compound, but a relevant cancer model.[4]
RKO cell xenograft BALB/c nude mice Oral administration of heat-killed L. reuteri MG5346Significantly delayed tumor growth.Increased levels of cleaved caspase-9, -3, and -7, and PARP in tumor tissues, indicating apoptosis.[5][5]
Genetically engineered mouse models of colon tumorigenesis Exogenous Lactobacillus reuteriRestricts colon tumor growth and increases survival.[6]Induces tumor reactive oxygen species, leading to protein oxidation and inhibition of ribosomal biogenesis and protein translation.[6][7][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Necrotizing Enterocolitis (NEC) Rat Model
  • Animal Model: Premature rat pups.[2]

  • Induction of NEC: Pups are exposed to hypoxia, hypothermia, and hypertonic feeds to induce NEC.[2]

  • Intervention:

    • A single dose of Lactobacillus reuteri in its biofilm state or planktonic state is administered prior to the induction of NEC.[2]

    • In other studies, newborn rats were fed orogastric formula with added L. reuteri strains (DSM 17938 or ATCC PTA 4659) and exposed to hypoxia.[8]

  • Outcome Measures:

    • Incidence and severity of NEC are assessed through histological examination of intestinal tissue upon sacrifice.[1][2]

    • Survival rates are monitored daily.[1]

    • Molecular analyses include the examination of Toll-like receptor (TLR)-signaling genes, phospho-IκB activity, and cytokine levels in the intestine.[1][8]

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
  • Animal Model: Mice.[3]

  • Induction of Colitis: Colitis is induced by administering DSS in the drinking water for a specified period.[3]

  • Intervention: Lactobacillus reuteri I5007 is given by gavage throughout the study, starting one week prior to DSS treatment.[3]

  • Outcome Measures:

    • Clinical signs of colitis are monitored, including body weight loss and colon length at the end of the experiment.[3]

    • Histopathological damage to the colon is assessed.[3]

    • The expression of pro-inflammatory cytokines in the colon tissue and serum is measured.[3]

Colorectal Cancer Mouse Models
  • Animal Models:

    • Genetically engineered mouse models of colon tumorigenesis.[6]

    • Xenograft models where human colorectal carcinoma cells (e.g., RKO cells) are implanted in immunodeficient mice (e.g., BALB/c nude mice).[5]

  • Intervention:

    • Oral administration of this compound-producing L. reuteri strains.[9]

    • Oral gavage of heat-killed L. reuteri strains.[5]

  • Outcome Measures:

    • Tumor growth is monitored and measured over time.[5][9]

    • Survival of the animals is recorded.[6]

    • Molecular analyses of tumor tissues are performed to investigate the mechanism of action, including levels of reactive oxygen species and markers of apoptosis.[5][7]

Safety and Toxicology of this compound in Animal Models

The safety of this compound and this compound-producing probiotics is a critical aspect of their therapeutic potential.

Table 4: In Vivo Safety Data for this compound and Lactobacillus reuteri

Study TypeAnimal ModelSubstanceKey FindingsReference
Acute Toxicity MiceThis compound (intraperitoneal)LD50 estimated to be about 3374 mM/kg body weight. (Note: This is from a 1993 study).[10]
28-Day Repeated Oral Dose Study Sprague-Dawley ratsLactobacillus reuteri NCIMB 30253No changes in general condition and no clinically significant changes to biochemical and haematological markers of safety relative to vehicle control. The strain did not produce this compound.[11][12][11][12]

In vitro studies have shown that this compound's activity is stable during simulated gastrointestinal transit.[13] Furthermore, at concentrations up to 1080 mM, this compound did not alter the viability or membrane integrity of Caco-2 cells, and no hemolysis was observed in rat blood cells exposed to 270 mM this compound.[13]

Mechanism of Action: Signaling Pathways and Molecular Interactions

This compound exerts its biological effects through several proposed mechanisms, primarily centered around the induction of oxidative stress.

Induction of Oxidative Stress by this compound

This compound's aldehyde group is highly reactive and interacts with thiol groups in proteins and small molecules like glutathione.[14][15] This interaction disrupts the intracellular redox balance, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, which is particularly effective against anaerobic bacteria and cancer cells.[6][16]

Reuterin_Oxidative_Stress This compound This compound (3-hydroxypropionaldehyde) Thiol_Groups Thiol Groups (-SH in proteins, glutathione) This compound->Thiol_Groups interacts with Oxidative_Stress Oxidative Stress Thiol_Groups->Oxidative_Stress depletion leads to ROS Increased Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Cellular_Damage Cellular Damage (e.g., DNA damage, membrane disruption) ROS->Cellular_Damage

Caption: this compound induces oxidative stress by modifying thiol groups.

Anti-inflammatory Signaling Pathway in Necrotizing Enterocolitis

In the context of NEC, Lactobacillus reuteri has been shown to modulate the Toll-like receptor 4 (TLR4) signaling pathway, a key pathway in the inflammatory response.

Reuterin_NEC_Pathway L_reuteri Lactobacillus reuteri TLR4 TLR4 Signaling L_reuteri->TLR4 inhibits NFkB NF-κB Activation TLR4->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines promotes transcription of Inflammation Intestinal Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: L. reuteri inhibits the TLR4-NF-κB inflammatory pathway.

Anticancer Mechanism of this compound in Colorectal Cancer

In colorectal cancer cells, the oxidative stress induced by this compound leads to the inhibition of crucial cellular processes, ultimately causing cell death.

Reuterin_Cancer_Pathway This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation Ribosomal_Biogenesis Inhibition of Ribosomal Biogenesis Protein_Oxidation->Ribosomal_Biogenesis Protein_Translation Inhibition of Protein Translation Ribosomal_Biogenesis->Protein_Translation Cancer_Cell_Growth Reduced Cancer Cell Growth & Survival Protein_Translation->Cancer_Cell_Growth

Caption: this compound's anticancer effect via oxidative stress.

This guide provides a summary of the current in vivo evidence for the efficacy and safety of this compound. The data suggests a promising therapeutic potential, particularly for inflammatory and cancerous conditions of the gut. Further research, including well-controlled clinical trials, is warranted to translate these preclinical findings into human therapies.

References

Synergistic Antimicrobial Effects of Reuterin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing challenge of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the use of synergistic combinations of antimicrobial compounds to enhance efficacy and combat resistant pathogens. Reuterin, a broad-spectrum antimicrobial agent produced by Lactobacillus reuteri, has garnered significant interest for its potential to work in concert with other antimicrobial compounds. This guide provides a comparative overview of the synergistic effects of this compound with various antimicrobial agents, supported by experimental data, detailed methodologies, and mechanistic insights.

Quantitative Analysis of Synergistic Interactions

The synergistic, additive, or antagonistic effects of antimicrobial combinations are quantified using the Fractional Inhibitory Concentration (FIC) index, typically determined through a checkerboard assay. The FIC index is calculated as follows:

FIC Index = FIC of Compound A + FIC of Compound B

where:

  • FIC of Compound A = (Minimum Inhibitory Concentration (MIC) of A in combination) / (MIC of A alone)

  • FIC of Compound B = (MIC of B in combination) / (MIC of B alone)

The interaction is interpreted based on the FIC index value:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound with other antimicrobial compounds.

Table 1: Synergistic Effects of this compound with Bacteriocins and Organic Acids against Listeria ivanovii HPB28[1]
CombinationFIC IndexInterpretation
This compound + Nisin Z1Additive[1]
This compound + Pediocin PA-11Additive[1]
This compound + Citric Acid0.75Partial Synergy[1]
This compound + Lactic Acid0.75Partial Synergy[1]
Table 2: Synergistic Effects of this compound with Bacteriocins and Organic Acids against Salmonella Newport ATCC 6962[1]
CombinationFIC IndexInterpretation
This compound + Microcin J250.5Synergy[1]
This compound + Citric Acid0.5Synergy[1]
This compound + Lactic Acid0.5Synergy[1]
Table 3: Qualitative Synergistic Effects of this compound with Antibiotics against Clostridioides difficile

While specific FIC indices have not been reported, studies have demonstrated that sublethal concentrations of this compound enhance the susceptibility of Clostridioides difficile to conventional antibiotics.

CombinationObservationReference
This compound + VancomycinEnhanced susceptibility of vegetative C. difficileEngevik et al., 2020
This compound + MetronidazoleEnhanced susceptibility of vegetative C. difficileEngevik et al., 2020

Experimental Protocols

The following is a detailed methodology for the checkerboard assay, a standard method for determining the synergistic interactions between antimicrobial compounds.

Checkerboard Broth Microdilution Assay

Objective: To determine the in vitro synergistic activity of this compound in combination with other antimicrobial compounds against a target microorganism.

Materials:

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Stock solutions of this compound and the second antimicrobial compound of known concentrations

  • Inoculum of the target microorganism standardized to a 0.5 McFarland turbidity, then diluted to the final required concentration (e.g., 5 x 10^5 CFU/mL)

  • Sterile diluent (e.g., broth or sterile water)

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial twofold dilutions of this compound (Compound A) horizontally across the microtiter plate.

    • Prepare serial twofold dilutions of the second antimicrobial (Compound B) vertically down the microtiter plate.

    • The final volume in each well containing the antimicrobial dilutions should be 50 µL. One row and one column should be left for the individual MIC determination of each compound.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (inoculum without any antimicrobial) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the growth of the target microorganism (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

  • Calculation of FIC Index:

    • Determine the MIC of each compound alone and in combination from the checkerboard results.

    • Calculate the FIC for each compound and the FIC index as described in the "Quantitative Analysis of Synergistic Interactions" section.

Mechanistic Insights and Signaling Pathways

The synergistic effects of this compound with other antimicrobials can be attributed to their distinct yet complementary mechanisms of action.

Antimicrobial Mechanism of this compound

This compound's primary mode of action involves the induction of oxidative stress within the target cell. It is a highly reactive aldehyde that interacts with thiol groups in proteins and small molecules, leading to the generation of reactive oxygen species (ROS). This disrupts cellular redox balance and can lead to damage of DNA, proteins, and cell membranes, ultimately causing cell death.

Reuterin_Mechanism cluster_cell Bacterial Cell Interior This compound This compound Cell Bacterial Cell Thiol_Groups Thiol Groups (Proteins, Glutathione) This compound->Thiol_Groups Interacts with ROS Reactive Oxygen Species (ROS) Thiol_Groups->ROS Leads to generation of Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Proteins, Membranes) Oxidative_Stress->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Proposed antimicrobial mechanism of this compound via oxidative stress induction.

Synergistic Mechanisms with Other Antimicrobials

When combined with other antimicrobials, this compound's ability to induce oxidative stress can potentiate their effects.

  • With Nisin: Nisin primarily acts by inhibiting cell wall synthesis through binding to Lipid II and forming pores in the cell membrane. The oxidative stress induced by this compound can further weaken the cell membrane, making it more susceptible to nisin-mediated pore formation.

  • With Pediocin: Pediocin, another bacteriocin, also forms pores in the cell membrane of target bacteria. The membrane-destabilizing effects of this compound can enhance the efficiency of pediocin's pore-forming activity.

  • With Antibiotics: By inducing a state of oxidative stress, this compound can render bacteria more vulnerable to antibiotics that may have different cellular targets, such as those inhibiting protein synthesis or DNA replication. This can lower the effective concentration of the antibiotic required for an inhibitory effect.

Synergistic_Mechanisms This compound This compound Oxidative_Stress Induces Oxidative Stress This compound->Oxidative_Stress Other_Antimicrobial Other Antimicrobial (e.g., Nisin, Pediocin, Antibiotic) Primary_Target Inhibits Primary Target (e.g., Cell Wall Synthesis, DNA Replication) Other_Antimicrobial->Primary_Target Membrane_Weakening Weakens Cell Membrane Oxidative_Stress->Membrane_Weakening Enhanced_Activity Enhanced Antimicrobial Activity Membrane_Weakening->Enhanced_Activity Potentiates Primary_Target->Enhanced_Activity Potentiates Cell_Death Cell Death Enhanced_Activity->Cell_Death

Caption: Conceptual workflow of synergistic antimicrobial action with this compound.

Conclusion

The available data strongly suggests that this compound can act synergistically with a range of natural antimicrobial compounds, including bacteriocins and organic acids, against various pathogenic bacteria. While qualitative evidence points to similar synergistic potential with conventional antibiotics, further research is needed to provide quantitative FIC indices for these combinations. The ability of this compound to induce oxidative stress appears to be a key factor in its synergistic activity, making it a promising candidate for combination therapies aimed at overcoming antimicrobial resistance. Researchers and drug development professionals are encouraged to explore these synergistic combinations further to develop novel and effective antimicrobial strategies.

References

Assessing the Impact of Reuterin on Gut Microbiota Composition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Reuterin, a potent antimicrobial compound produced by Limosilactobacillus reuteri, on the composition and function of the gut microbiota. We will delve into the available experimental data, comparing the impact of this compound and this compound-producing probiotics with placebos and other alternatives. This document is intended to be a valuable resource for researchers and professionals in the field of gut health and drug development, offering insights into the therapeutic potential of this compound.

Introduction to this compound and its Role in Gut Health

This compound (3-hydroxypropionaldehyde) is a broad-spectrum antimicrobial substance produced from glycerol by certain strains of the probiotic bacterium Limosilactobacillus reuteri (formerly Lactobacillus reuteri). It has been shown to inhibit the growth of a wide range of pathogenic bacteria, fungi, and protozoa. Beyond its direct antimicrobial activity, this compound and its producing organism, L. reuteri, play a significant role in modulating the gut microbiota and influencing host health through various mechanisms, including immunomodulation and enhancement of the intestinal barrier function. This guide will focus on the specific effects of this compound on the gut microbial ecosystem.

Comparative Analysis of Gut Microbiota Modulation

The administration of this compound or this compound-producing L. reuteri strains has been shown to induce significant changes in the composition and diversity of the gut microbiota. Below, we present a summary of quantitative data from various studies, comparing these effects to placebo controls.

Impact on Microbial Diversity and Composition

Studies utilizing 16S rRNA sequencing have demonstrated that this compound can modulate the diversity of the gut microbiota. The effects on alpha diversity indices, such as the Shannon and Simpson indices, can vary depending on the study design and the host's initial microbiota composition.

Table 1: Comparative Effects of this compound/ L. reuteri on Gut Microbiota Diversity and Phylum-Level Composition

ParameterInterventionControl (Placebo)Key FindingsReference
Alpha Diversity (Shannon Index) IncreasedNo significant changeHigh-dose this compound treatment increased gut microbiota diversity in an in vitro fermentation system.
Alpha Diversity (Shannon & Simpson Indices) No significant changeNo significant changeL. reuteri DSM 17938 supplementation did not significantly alter the overall gut microbial structure in one study.
Phylum: Firmicutes Decreased abundanceNo significant changeL. reuteri administration in cystic fibrosis patients led to a relative increase in Firmicutes.
Phylum: Bacteroidetes Increased abundanceNo significant changeThis compound treatment promoted the growth of Bacteroidetes in an in vitro system.
Phylum: Proteobacteria Increased abundanceNo significant changeThis compound treatment promoted the growth of Proteobacteria in an in vitro system.
Firmicutes/Bacteroidetes Ratio DecreasedNo significant changeA decrease in this ratio is often associated with a leaner phenotype and improved metabolic health.
Influence on Gut Metabolites

The metabolic output of the gut microbiota is crucial for host health. This compound has been shown to modulate the production of key metabolites, particularly short-chain fatty acids (SCFAs).

Table 2: Comparative Effects of this compound on Short-Chain Fatty Acid (SCFA) Production

MetaboliteIntervention (this compound)ControlKey FindingsReference
Branched-chain SCFAs (isobutyrate, isovalerate) Significantly enhanced synthesisNo significant changeIncreased production of branched-chain SCFAs was observed in an in vitro gut model.
Total SCFAs ModulatedNo significant changeThis compound has been shown to regulate the intestinal microbiota and enhance the synthesis of SCFAs.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, this section provides an overview of the key experimental methodologies employed in studying the effects of this compound on the gut microbiota.

In Vitro Gut Microbiome Fermentation System
  • Objective: To simulate the conditions of the human gut and assess the direct impact of this compound on a representative gut microbial community.

  • Methodology:

    • Fecal Slurry Preparation: Fresh fecal samples from healthy human donors are collected and homogenized to create a fecal slurry, which serves as the microbial inoculum.

    • Fermentation Medium: A basal medium mimicking the nutrient composition of the human colon is prepared.

    • Experimental Setup: The fecal slurry is inoculated into fermentation vessels containing the medium. The system is maintained under anaerobic conditions at 37°C.

    • Intervention: Purified this compound is added to the test fermenters at desired concentrations. Control fermenters receive a placebo (e.g., the vehicle used to dissolve this compound).

    • Sampling and Analysis: Samples are collected at various time points for analysis of microbial composition (16S rRNA sequencing) and metabolite production (e.g., gas chromatography for SCFAs).

16S rRNA Gene Amplicon Sequencing for Microbiota Analysis
  • Objective: To determine the bacterial composition of fecal or intestinal samples.

  • Methodology:

    • DNA Extraction: Total genomic DNA is extracted from the collected samples using a commercially available DNA isolation kit.

    • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers.

    • Library Preparation and Sequencing: The PCR products are purified, and sequencing libraries are prepared and sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

    • Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality reads, and the remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed by comparing the sequences to a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are then conducted to compare the microbial communities between different experimental groups.

Signaling Pathways and Mechanistic Insights

This compound and L. reuteri exert their effects on the host not only through direct antimicrobial action but also by modulating key host signaling pathways involved in inflammation and immune regulation.

NF-κB and MAPK Signaling Pathways

L. reuteri has been shown to suppress pro-inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in intestinal epithelial cells. This leads to a reduction in the production of pro-inflammatory cytokines.

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intestinal Epithelial Cell L_reuteri Limosilactobacillus reuteri TLR Toll-like Receptor L_reuteri->TLR Inhibition IKK IKK Complex TLR->IKK MAPK_Cascade MAPK Cascade (p38, JNK, ERK) TLR->MAPK_Cascade IkB IκB IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degradation & Release Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Activation AP1 AP-1 MAPK_Cascade->AP1 AP1->Nucleus Translocation

Caption: Inhibition of NF-κB and MAPK signaling pathways by L. reuteri.

Aryl Hydrocarbon Receptor (AhR) Pathway

Metabolites produced by L. reuteri, including tryptophan derivatives, can act as ligands for the Aryl Hydrocarbon Receptor (AhR). Activation of the AhR pathway in the gut is crucial for maintaining immune homeostasis and enhancing the intestinal barrier function.

AhR_Pathway cluster_lumen Gut Lumen cluster_cell Intestinal Epithelial/Immune Cell L_reuteri Limosilactobacillus reuteri Tryptophan Tryptophan L_reuteri->Tryptophan Metabolizes AhR_Ligands AhR Ligands (e.g., Indole derivatives) Tryptophan->AhR_Ligands AhR_complex AhR-ARNT Complex AhR_Ligands->AhR_complex Activation Nucleus Nucleus AhR_complex->Nucleus Translocation Target_Genes Target Gene Expression (e.g., IL-22, Cyp1a1) Nucleus->Target_Genes Immune_Homeostasis Immune Homeostasis & Barrier Function Target_Genes->Immune_Homeostasis

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) pathway by L. reuteri metabolites.

Conclusion

The available evidence strongly suggests that this compound and this compound-producing strains of Limosilactobacillus reuteri are potent modulators of the gut microbiota. Their ability to selectively inhibit pathogens, alter the composition of the commensal microbiota, and influence the production of key metabolites like SCFAs highlights their therapeutic potential. Furthermore, the elucidation of their impact on host signaling pathways, such as NF-κB, MAPK, and AhR, provides a mechanistic basis for their observed beneficial effects on gut health.

For drug development professionals, these findings underscore the potential of this compound as a novel antimicrobial agent or as a lead compound for the development of new therapies for gut-related disorders. For researchers and scientists, further investigation into the strain-specific effects of L. reuteri and the precise molecular mechanisms of this compound's action will be crucial for optimizing its therapeutic applications. This guide provides a foundational understanding to support these future endeavors.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Reuterin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of Reuterin (also known as 3-hydroxypropionaldehyde or 3-HPA), a broad-spectrum antimicrobial agent. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling and disposal. Understanding these classifications is the first step in ensuring safety.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Skin IrritationH315Causes skin irritation[1][2]
Serious Eye IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.

PPE CategorySpecificationSource
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Wear protective gloves and fire/flame resistant and impervious clothing.[2][3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

Disposal Workflow

The proper disposal of this compound and its contaminated materials should follow a structured procedure to ensure safety and regulatory compliance. The primary directive from safety data sheets is to dispose of contents and containers in accordance with local, regional, and national regulations.[2]

Reuterin_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment & Segregation cluster_disposal Disposal Path start Start: Unwanted this compound or Contaminated Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate label_waste Label Waste Container Clearly segregate->label_waste consult_regs Consult Institutional & Local Regulations label_waste->consult_regs ehs Contact Environmental Health & Safety (EHS) Office consult_regs->ehs transfer Transfer to Licensed Waste Disposal Contractor ehs->transfer end End: Disposal Complete transfer->end

Caption: Logical workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

1. Preparation and Personal Protective Equipment (PPE):

  • Before beginning the disposal process, ensure you are wearing the appropriate PPE as detailed in the table above. This includes safety goggles, gloves, and protective clothing.[2][3]

  • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.[2]

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Segregate unwanted this compound in its original container if possible, ensuring the label is intact and legible.

  • Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected in a separate, compatible, and clearly labeled waste container.

3. Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste" and should include the name "this compound" and its associated hazards (e.g., "Toxic," "Irritant").

4. Storage:

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

  • Keep the container tightly closed.[2]

5. Consultation and Documentation:

  • Always consult your institution's specific waste management guidelines and your Environmental Health and Safety (EHS) office for the final disposal procedure.

  • Maintain a log of the waste generated, including the quantity and date of accumulation.

6. Final Disposal:

  • The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company arranged by your institution.

  • Never dispose of this compound down the drain or in the regular trash.

Accidental Release Measures

In the event of a spill, the following measures should be taken:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it into a suitable container for disposal.

  • Ventilation: Ensure the area is well-ventilated after cleanup.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst-Aid ProcedureSource
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2]
Skin Contact Immediately wash with plenty of soap and water and rinse thoroughly. Remove contaminated clothing.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Ingestion Rinse mouth and immediately call a doctor.[1][2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.